molecular formula C7H5Cl3O3S B3049044 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride CAS No. 19116-94-0

3,5-dichloro-2-methoxy-benzenesulfonyl Chloride

Cat. No.: B3049044
CAS No.: 19116-94-0
M. Wt: 275.5 g/mol
InChI Key: RJAMONJNAIYEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-2-methoxy-benzenesulfonyl Chloride is a useful research compound. Its molecular formula is C7H5Cl3O3S and its molecular weight is 275.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAMONJNAIYEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454403
Record name 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19116-94-0
Record name 3,5-dichloro-2-methoxy-benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

High-Yield Synthesis of 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride: An Industrial Precision Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,5-dichloro-2-methoxybenzenesulfonyl chloride (CAS: 19116-94-0) represents a critical transformation in the production of sulfonamide-based pharmacophores.[1] This guide details a robust, two-step synthetic route starting from the commercially available 2,4-dichlorophenol .[1]

The protocol prioritizes regiochemical control and process safety, utilizing the strong ortho-directing power of the methoxy group to install the sulfonyl moiety with high precision. This document moves beyond basic recipes, offering a mechanistic rationale for every parameter to ensure reproducibility and scalability.

Core Synthetic Strategy

The route consists of two distinct phases:

  • O-Methylation: Conversion of 2,4-dichlorophenol to 2,4-dichloroanisole to protect the phenol and activate the ring.[1]

  • Electrophilic Chlorosulfonation: Regioselective installation of the chlorosulfonyl group using chlorosulfonic acid (

    
    ).
    

Retrosynthetic Analysis & Regiochemistry

To understand the synthesis, one must visualize the electronic landscape of the substrate. The target molecule requires the sulfonyl group to be installed at the position ortho to the methoxy group and meta to the chlorides.

Structural Logic[1]
  • Starting Material: 2,4-Dichloroanisole (derived from 2,4-dichlorophenol).[1][2]

  • Directing Effects:

    • -OMe (Methoxy): Strong activator, ortho/para director.[1]

    • -Cl (Chloro): Weak deactivator, ortho/para director.[1]

  • Site Selection:

    • Para to -OMe is blocked (C4-Cl).[1]

    • Ortho (C2) is blocked (C2-Cl).[1]

    • Ortho (C6) is open and strongly activated by -OMe.[1]

    • Meta positions (C3, C5) are deactivated and electronically unfavorable.

Therefore, sulfonation occurs exclusively at C6 (relative to OMe), which becomes C1 in the final sulfonyl chloride nomenclature.

G cluster_regio Regiochemical Control Logic Start 2,4-Dichlorophenol Step1 Phase 1: Methylation (Protection & Activation) Start->Step1 + DMS / NaOH Inter 2,4-Dichloroanisole Step1->Inter Step2 Phase 2: Chlorosulfonation (Regioselective EAS) Inter->Step2 + ClSO3H (Excess) Target 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride Step2->Target Quench on Ice Logic1 -OMe directs Ortho/Para Logic2 Para & C2-Ortho Blocked by Cl Logic1->Logic2 Logic3 C6-Ortho is ONLY Available Active Site Logic2->Logic3

Figure 1: Strategic workflow and regiochemical logic for the synthesis.

Phase 1: O-Methylation of 2,4-Dichlorophenol[1]

The first objective is to convert the phenol to an anisole. This serves two purposes: it protects the hydroxyl group from becoming a sulfonate ester and increases the electron density of the ring to facilitate the subsequent electrophilic attack.

Protocol A: Industrial Standard (Dimethyl Sulfate)
  • Reagents: 2,4-Dichlorophenol (1.0 eq), Dimethyl Sulfate (DMS) (1.1 eq), Sodium Hydroxide (NaOH) (1.2 eq), Water.

  • Safety Note: DMS is a potent alkylating agent and highly toxic. Use proper containment.

Step-by-Step Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 2,4-dichlorophenol (16.3 g, 100 mmol) in 10% aqueous NaOH (48 g solution) . The solution will turn slightly yellow/amber.

  • Temperature Control: Cool the mixture to 10–15°C .

  • Alkylation: Add Dimethyl Sulfate (13.9 g, 10.5 mL, 110 mmol) dropwise over 30 minutes. Crucial: Maintain temperature < 20°C to prevent hydrolysis of DMS.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 90-100°C) for 2 hours. This destroys unreacted DMS and ensures reaction completion.

  • Workup: Cool to room temperature. The product, 2,4-dichloroanisole , will separate as a dense oil or solidify (mp ~28°C).

  • Extraction: Extract with dichloromethane (DCM) or toluene (2 x 50 mL). Wash organics with water (50 mL) and brine (50 mL).

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
    • Expected Yield: 90–95%

    • Appearance: Colorless to pale yellow oil/solid.[1]

Phase 2: Chlorosulfonation (The Critical Step)

This step involves the reaction of 2,4-dichloroanisole with chlorosulfonic acid (


). The acid acts as both the solvent and the reagent.
Reaction Mechanism[3][4]
  • Sulfonation:

    
    
    
  • Chlorination:

    
    [1]
    
Protocol
  • Reagents: 2,4-Dichloroanisole (1.0 eq), Chlorosulfonic acid (5.0 eq).

  • Equipment: Dry glassware, gas scrubber (HCl evolution).

Step-by-Step Procedure:

  • Setup: Charge a dry flask with Chlorosulfonic acid (58.3 g, 33 mL, 500 mmol) . Cool to 0–5°C using an ice/salt bath.

  • Addition: Add 2,4-dichloroanisole (17.7 g, 100 mmol) dropwise (or portion-wise if solid) over 45 minutes.

    • Control: The reaction is exothermic.[3] Maintain internal temperature < 10°C . High temperatures can promote demethylation or sulfone formation.[1]

  • Digestion: After addition, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.

    • Monitoring: Evolution of HCl gas will be observed.[4]

  • Quenching (Hazardous): Prepare a beaker with 200 g of crushed ice . Carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Safety: Do not add water to the acid; always add acid to ice.

  • Isolation: The sulfonyl chloride will precipitate as a white to off-white solid.[1]

  • Filtration: Filter the solid immediately. Wash with cold water (3 x 50 mL) to remove residual sulfuric acid.

  • Purification: Dissolve the crude solid in DCM, dry over

    
    , and recrystallize from hexane/toluene or carbon tetrachloride if high purity is required.
    
Data Summary Table
ParameterSpecificationNotes
Starting Material 2,4-DichloroanisolePurity >98% recommended
Reagent Chlorosulfonic Acid5.0 equivalents excess drives equilibrium
Temperature (Add) 0–5°CPrevents charring/demethylation
Temperature (Rxn) 20–25°CEnsures conversion to sulfonyl chloride
Quench Crushed IceExothermic hydrolysis of excess acid
Yield 75–85%Typical isolated yield
Appearance White Crystalline SolidMP: 81–83°C (Lit.)

Analytical Characterization

To validate the synthesis, compare analytical data against these expected values.

  • Physical State: White crystalline solid.[1]

  • Melting Point: 81–83°C.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.05 (s, 3H, -OCH3)
      
    • 
       7.65 (d, J=2.5 Hz, 1H, Ar-H at C4 relative to sulfonyl)
      
    • 
       7.95 (d, J=2.5 Hz, 1H, Ar-H at C6 relative to sulfonyl)
      
    • Note: The coupling constant (

      
      ) indicates meta coupling between the protons, confirming the 3,5-substitution pattern relative to the sulfonyl group (or 4,6 relative to methoxy).
      

Safety & Industrial Considerations

Hazard Management[1]
  • Chlorosulfonic Acid: Reacts violently with water to release HCl and

    
    .[1] Full PPE (face shield, acid-resistant gloves) is mandatory.[1] Ensure the quench vessel has adequate headspace for foaming.
    
  • Dimethyl Sulfate: A suspected carcinogen.[1] Neutralize spills with aqueous ammonia or concentrated NaOH.[1]

Scalability

For kilogram-scale production:

  • Solvent: Consider using Chloroform or Dichloromethane as a solvent for the chlorosulfonation step to improve heat transfer, though neat chlorosulfonic acid is often preferred for higher conversion rates.

  • Scrubbing: An industrial caustic scrubber is required to capture the significant HCl gas evolved during the reaction.

References

  • Regioselectivity in Chlorosulfonation

    • Source: PrepChem.[1] "Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride." (Describes the phenol analog synthesis which parallels the anisole route).

  • Chlorosulfonation of Anisoles

    • Source: Organic Syntheses. "4-Cyano-2-methoxybenzenesulfonyl Chloride."[1] (Validates the conditions for chlorosulfonating methoxy-substituted benzenes).

  • Methylation of Chlorophenols

    • Source: National Institutes of Health (NIH) / PubChem. "2,4-Dichloroanisole Compound Summary."[1] (Confirming structure and properties).

  • General Chlorosulfonation Methodology

    • Source: VDOC.PUB.[1] "Chlorosulfonic Acid: A Versatile Reagent."[1] (Technical background on reagent handling and mechanism).

Sources

Spectral Characterization of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document synthesizes predictive data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, field-proven methodologies for the experimental acquisition and analysis of these spectra are also presented to guide researchers in the empirical validation of the predicted data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral properties of this and related molecules.

Introduction

3,5-dichloro-2-methoxy-benzenesulfonyl chloride is an aromatic sulfonyl chloride containing a unique substitution pattern on the benzene ring. The presence of the highly reactive sulfonyl chloride functional group makes it a valuable intermediate for the synthesis of a wide range of sulfonamides and other sulfur-containing compounds with potential biological activity. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic reaction mixtures.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride. These predictions are based on a comprehensive review of spectral data from structurally related compounds, including 2,4-dichloroanisole, 3,5-dichlorophenol, and the parent benzenesulfonyl chloride. The causality behind the predicted spectral features is explained, providing a logical framework for researchers to interpret their own experimental data.

Molecular Structure and Predicted Spectral Data

The structure of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride is presented below, with atom numbering for NMR assignments.

Caption: Molecular structure of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride is expected to show two signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are predicted based on the analysis of analogous compounds such as 3,5-dichloro-2-hydroxybenzenesulfonyl chloride[1] and 2,4-dichloroanisole.[1][2]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H47.3 - 7.5Doublet2.0 - 2.5This proton is meta-coupled to H6. The electron-withdrawing sulfonyl chloride and chlorine at C5 will deshield this proton.
H67.1 - 7.3Doublet2.0 - 2.5This proton is meta-coupled to H4. It is expected to be slightly upfield compared to H4 due to the influence of the ortho-methoxy group.
OCH₃3.9 - 4.1SingletN/AThe methoxy group protons are not coupled to any other protons and will appear as a singlet. The chemical shift is typical for an aromatic methoxy group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals. The predicted chemical shifts are based on data for benzenesulfonyl chloride and substituted anisoles.[2] The strong electron-withdrawing effect of the sulfonyl chloride group and the influence of the chlorine and methoxy substituents are key factors in these predictions.

Carbon Predicted Chemical Shift (ppm) Rationale
C1140 - 145This quaternary carbon is directly attached to the electron-withdrawing sulfonyl chloride group, causing a significant downfield shift.
C2150 - 155This carbon is attached to the oxygen of the methoxy group, resulting in a strong deshielding effect.
C3125 - 130This carbon is substituted with a chlorine atom.
C4128 - 133This methine carbon is influenced by the para-sulfonyl chloride group and the ortho-chlorine atom.
C5130 - 135This carbon is substituted with a chlorine atom.
C6115 - 120This methine carbon is ortho to the sulfonyl chloride group and is expected to be the most upfield of the aromatic carbons.
OCH₃55 - 60The chemical shift for the methoxy carbon is characteristic for this functional group in an aromatic system.
Predicted IR Spectrum

The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group and the substituted benzene ring. The predicted frequencies are based on data for benzenesulfonyl chloride and other aromatic sulfonyl chlorides.[3]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
SO₂Asymmetric Stretching1370 - 1390Strong
SO₂Symmetric Stretching1170 - 1190Strong
C-O-CAsymmetric Stretching1240 - 1280Strong
C-O-CSymmetric Stretching1020 - 1060Medium
C=CAromatic Ring Stretching1550 - 1600Medium-Weak
C-HAromatic Stretching3050 - 3100Weak
C-ClStretching700 - 850Strong
S-ClStretching550 - 600Medium
Predicted Mass Spectrum

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in isotopic patterns for chlorine-containing fragments.

m/z Predicted Fragment Rationale for Fragmentation
272/274/276[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for three chlorine atoms.
237/239/241[M - Cl]⁺Loss of a chlorine radical from the sulfonyl chloride group.
173/175[M - SO₂Cl]⁺Loss of the sulfonyl chloride radical, leading to the 3,5-dichloro-2-methoxyphenyl cation.
145/147[C₆H₂ClO]⁺Further fragmentation of the 3,5-dichloro-2-methoxyphenyl cation.

graph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontsize=10, color="#5F6368"];
M [label="[C₇H₅Cl₃O₃S]⁺˙\nm/z 272/274/276"];
F1 [label="[C₇H₅Cl₂O₃S]⁺\nm/z 237/239/241"];
F2 [label="[C₇H₅Cl₂O]⁺\nm/z 173/175"];
F3 [label="[C₆H₂ClO]⁺\nm/z 145/147"];

M -> F1 [label="- Cl"];
M -> F2 [label="- SO₂Cl"];
F2 -> F3 [label="- CO"];

}

Caption: Predicted major fragmentation pathway for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectral data for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 250 ppm, a relaxation delay of 5 seconds, and 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction (Direct Infusion or GC-MS):

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

    • GC-MS: If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it into a gas chromatograph coupled to the mass spectrometer.

  • Ionization (Electron Ionization - EI):

    • Use a standard electron energy of 70 eV for ionization.

  • Mass Analysis:

    • Scan a mass range of m/z 50-500 to ensure detection of the molecular ion and major fragments.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern of chlorine-containing ions.

    • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms.

Conclusion

This technical guide provides a robust predictive framework for the spectral characterization of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride. The predicted NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a valuable starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the empirical validation of these predictions. This integrated approach of prediction and methodological guidance is designed to facilitate the efficient and accurate structural elucidation of this and similar molecules in a research and development setting.

References

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloroanisole. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved March 7, 2026, from [Link]

Sources

stability and storage conditions for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability and Storage of 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

CAS: 19116-94-0 | Formula: C₇H₅Cl₃O₃S | MW: 275.54 g/mol [1][2]

Part 1: Executive Summary

3,5-Dichloro-2-methoxybenzenesulfonyl chloride is a specialized organosulfur intermediate used primarily in the synthesis of sulfonamide-based pharmacophores, including thrombin inhibitors and neuroprotective agents.[2] As an electrophilic sulfonylating agent, its utility in drug development is contingent upon high purity.[2]

However, this compound exhibits significant hydrolytic instability .[2] Upon exposure to atmospheric moisture, it degrades irreversibly into the corresponding sulfonic acid and hydrogen chloride (HCl) gas. This degradation not only compromises chemical yield but introduces safety hazards related to container pressurization and corrosion.

Core Directive: This guide establishes a zero-tolerance moisture protocol. Long-term stability requires storage at 2–8°C under an inert atmosphere (Argon or Nitrogen) in corrosion-resistant containment.

Part 2: Chemical Profile & Reactivity

Structural Properties

The molecule features a benzene core substituted with a sulfonyl chloride group, two chlorine atoms (electron-withdrawing), and a methoxy group (electron-donating).[2]

PropertySpecification
CAS Number 19116-94-0
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols
Reactivity Class Acid Chloride (Sulfonyl); Electrophile; Corrosive
The Degradation Mechanism (The "Why")

The primary threat to stability is nucleophilic attack by water at the sulfur atom.[2]

  • Electronic Factors: The chlorine atoms at positions 3 and 5 exert an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center.[2] This makes the compound more susceptible to hydrolysis than unsubstituted benzenesulfonyl chloride.[2]

  • Steric Factors: The methoxy group at position 2 provides some steric shielding, but insufficient to prevent hydrolysis in moist air.[2]

Degradation Pathway:

  • Water attacks the sulfur atom.[2]

  • Chloride is displaced as a leaving group.[2]

  • Result: Formation of 3,5-dichloro-2-methoxybenzenesulfonic acid (non-reactive impurity) and HCl (corrosive gas).[2]

DegradationPathway Start 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack Moisture H₂O (Moisture) Moisture->Transition EndProduct 3,5-Dichloro-2-methoxy- benzenesulfonic acid (Inactive Impurity) Transition->EndProduct Cl⁻ Elimination ByProduct HCl (Gas) (Corrosion/Pressure) Transition->ByProduct

Figure 1: Hydrolytic degradation pathway triggered by moisture exposure.[2]

Part 3: Storage & Handling Protocols

Storage Conditions (The "How")

To maximize shelf life (12–24 months), adhere to the following storage hierarchy.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of hydrolysis and thermal decomposition.[2]
Atmosphere Inert Gas (Argon preferred over N₂)Argon is heavier than air and provides a superior blanket to exclude moisture.[2] Nitrogen is acceptable if dry.[2]
Container Glass with PTFE-lined cap Prevents leaching.[2] PTFE (Teflon) is resistant to the HCl gas potentially generated during minor degradation.
Secondary Desiccator / Sealed Bag Double-containment with desiccant (e.g., silica gel or Drierite) acts as a fail-safe against refrigerator humidity.[2]
Handling Workflow

WARNING: Do not open cold bottles directly in the lab atmosphere. Condensation will form immediately on the solid, initiating hydrolysis.

  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature (approx. 30–60 mins) inside a desiccator before opening.

  • Dispensing: Weigh out the required amount quickly in a fume hood.

  • Inerting: Flush the headspace of the stock bottle with Argon/Nitrogen before re-sealing.[2]

  • Sealing: Wrap the cap with Parafilm to ensure a tight seal during storage.[2]

StorageWorkflow Step1 Remove from Fridge (4°C) Step2 Equilibrate to RT (Inside Desiccator) Step1->Step2 Prevent Condensation Step3 Open in Fume Hood Step2->Step3 Step4 Dispense Reagent Step3->Step4 Step5 Flush Headspace (Argon/N₂) Step4->Step5 Critical Step Step6 Seal & Parafilm Step5->Step6 Step7 Return to Fridge Step6->Step7

Figure 2: Safe handling workflow to prevent moisture ingress during use.

Part 4: Quality Control & Troubleshooting

Assessing Purity

Before using stored material in critical synthesis (e.g., GMP steps), verify purity.[2]

  • Visual Inspection:

    • Pass: White to off-white free-flowing crystals.

    • Fail: Clumping, "wet" appearance, or discoloration (yellowing often indicates HCl formation and oxidation).[2]

  • ¹H NMR (Proton NMR):

    • Dissolve in CDCl₃ (ensure solvent is dry/neutralized).

    • Diagnostic: Look for the methoxy singlet (~4.0 ppm) and aromatic protons.[2]

    • Impurity: A shift in the aromatic region or broad acidic protons often indicates the sulfonic acid hydrolysis product.[2]

  • LC-MS:

    • Run in an organic mobile phase (Acetonitrile/Formic Acid).[2]

    • Note: Sulfonyl chlorides can hydrolyze on the column or in aqueous mobile phases.[2] Use a method optimized for reactive electrophiles (e.g., derivatization with an amine) for accurate quantification.[2]

Emergency Neutralization (Spills)

If the compound spills or decomposes:

  • Do not use water. Adding water directly will generate a cloud of HCl gas.[2]

  • Neutralize: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.

  • Cleanup: Once neutralized, sweep up the solid and dispose of it as hazardous chemical waste (Corrosive/Acidic).[2]

References

  • Molaid Chemicals. (2025).[2][3][4][5][6] 3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride Property Data and CAS 19116-94-0.[1] Retrieved from [Link]

  • Google Patents. (2014).[2] CN104045552A - Medicinal compound as neuroprotective agent (Synthesis Intermediate Usage).[2] Retrieved from

Sources

reaction mechanism of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride with amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Deep Dive: Sulfonamide Synthesis via 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

Executive Summary

This technical guide provides a comprehensive analysis of the reaction between 3,5-dichloro-2-methoxybenzenesulfonyl chloride and amines to form sulfonamides. This transformation is a cornerstone in medicinal chemistry, particularly for generating diversely substituted aryl sulfonamide scaffolds found in GPCR ligands and kinase inhibitors.

While the general sulfonylation mechanism is well-understood, this specific substrate presents a unique "push-pull-steric" scenario. The electron-withdrawing chlorine atoms (3,5-positions) activate the sulfur center, while the ortho-methoxy group (2-position) introduces significant steric hindrance and electronic donation. This guide dissects these competing factors, offering optimized protocols to maximize yield and purity.

Part 1: Mechanistic Analysis

The reaction proceeds via a Nucleophilic Substitution at Sulfur (


-S) .[1] Unlike carbonyl substitutions which proceed via a stable tetrahedral intermediate, sulfonyl substitutions typically involve a concerted (or near-concerted) transition state with trigonal bipyramidal geometry.
Electronic & Steric Landscape
  • Electrophilic Activation (3,5-Dichloro): The chlorine atoms at positions 3 and 5 exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzene ring and, by extension, the sulfonyl sulfur, increasing its electrophilicity (

    
    ) and susceptibility to nucleophilic attack.
    
  • The "Ortho Effect" (2-Methoxy):

    • Steric Hindrance: The methoxy group at position 2 is ortho to the sulfonyl chloride. Crucially, the chlorine at position 3 creates a "buttressing effect," locking the methoxy group into a conformation that maximizes steric crowding around the sulfur center. This impedes the approach of the nucleophile (amine).[2]

    • Electronic Deactivation: The oxygen lone pairs can donate electron density into the ring (+R effect), potentially stabilizing the ground state. However, the inductive withdrawal of the adjacent 3-chloro group largely mitigates this deactivation.

Reaction Pathway[1][2][4][5][6][7][8][9][10][11]
  • Nucleophilic Attack: The amine nitrogen attacks the sulfur atom backside to the chloride leaving group.

  • Transition State: A pentacoordinate trigonal bipyramidal structure forms. The entering amine and leaving chloride occupy the apical positions.

  • Elimination: The chloride bond breaks, restoring the tetrahedral geometry.

  • Deprotonation: A base (e.g., Pyridine, TEA) removes the proton from the cationic nitrogen species to yield the neutral sulfonamide.

Visualizing the Mechanism

ReactionMechanism cluster_factors Key Factors Reactants Reactants 3,5-dichloro-2-methoxy-Ph-SO2Cl + Amine (R-NH2) TS Transition State (Trigonal Bipyramidal) [Cl...S...N]+ Reactants->TS Nucleophilic Attack (Sterically Hindered) Intermediate Protonated Sulfonamide Ar-SO2-NH2(+)-R TS->Intermediate Cl- Elimination Products Final Product Sulfonamide + Base-HCl Intermediate->Products Deprotonation by Base F1 3,5-Cl: Increases Electrophilicity F1->TS F2 2-OMe: Steric Hindrance F2->TS Retards Attack

Caption: Mechanistic pathway highlighting the transition from reactants to the sulfonamide product, influenced by electronic activation and steric hindrance.

Part 2: Experimental Optimization

Due to the steric bulk of the 2-methoxy group, standard conditions for benzenesulfonyl chloride may result in incomplete conversion. The following parameters are optimized for this specific substrate.

Solvent & Base Selection Table
ComponentRecommendationRationale
Solvent DCM (Dichloromethane) Excellent solubility for sulfonyl chlorides; easy workup.
AlternativeTHF (Tetrahydrofuran) Use if the amine is polar/insoluble in DCM.
Base Pyridine Acts as both solvent and base; effectively scavenges HCl; solubilizes the transition state.
AlternativeTriethylamine (TEA) / DIPEA Stronger bases, useful if reaction is sluggish. DIPEA is preferred for bulky amines to minimize base-related steric clashes.
Catalyst DMAP (4-Dimethylaminopyridine) Optional. 5-10 mol% can dramatically accelerate the reaction if the amine is unreactive (e.g., anilines).

Part 3: Detailed Protocol

This protocol assumes the synthesis of a sulfonamide using a primary aliphatic amine.

Reagents:

  • 3,5-Dichloro-2-methoxybenzenesulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (excess if used as solvent)

  • DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the Amine  (1.1 equiv) and Triethylamine  (1.5 equiv) to anhydrous DCM  (0.2 M concentration relative to sulfonyl chloride).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Although the substrate is hindered, starting cold prevents exotherms and side reactions (hydrolysis).

  • Addition: Dissolve 3,5-dichloro-2-methoxybenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (23°C) .

    • Stir for 4–12 hours .

    • Critical Check: Monitor by TLC (Hexane:EtOAc 3:1). If starting material persists after 4 hours, heat to reflux (40°C) for 2 hours. The ortho-methoxy group may require this thermal push.

  • Quench & Workup:

    • Quench with water.[1][3]

    • Wash organic layer with 1M HCl (to remove excess amine/pyridine).

    • Wash with Sat.

      
        (to remove hydrolyzed sulfonic acid byproduct).
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.

Experimental Workflow Diagram

Workflow Start Start: Dry Flask, N2 Atm Dissolve Dissolve Amine + Base in DCM Cool to 0°C Start->Dissolve Add Dropwise Addition of Sulfonyl Chloride Dissolve->Add React Warm to RT Stir 4-12h (Monitor TLC) Add->React Check Complete? React->Check Heat Reflux (40°C) for 2h Check->Heat No Workup Wash: 1M HCl -> NaHCO3 -> Brine Check->Workup Yes Heat->Workup Finish Dry, Concentrate, Recrystallize Workup->Finish

Caption: Step-by-step experimental workflow for the synthesis and purification of the target sulfonamide.

Part 4: Troubleshooting & Side Reactions

IssueCauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvents; increase amine equivalents; add reagents faster (but controlled).
Starting Material Remains Steric Hindrance (Ortho-OMe)Switch solvent to THF/DMF and heat to 60°C; Add DMAP catalyst.
"Oiling Out" ImpuritiesUse a slow crystallization method (EtOH/Water); seed the solution if possible.

References

  • BenchChem. Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide: Technical Support & Protocols. Retrieved from

  • National Institutes of Health (PMC). Preparation of sulfonamides from N-silylamines and sulfonyl chlorides. PMC3081690. Retrieved from

  • Sigma-Aldrich. 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride Product Specification. Retrieved from

  • World Intellectual Property Organization. Process for the preparation of N-(3,5-dichloropyrid-4-yl)...sulfonamides. WO2006040652A2. Retrieved from

  • Master Organic Chemistry. The Sulfonyl Blocking-Group Strategy. (Context on Ortho/Para Selectivity and Sterics). Retrieved from

Sources

safety and handling precautions for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling, Reactivity Profiling, and Quenching Protocols for 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

Introduction As a Senior Application Scientist, I frequently observe that the handling of highly reactive electrophiles requires more than rote adherence to safety sheets; it demands a mechanistic understanding of the reagent. 3,5-Dichloro-2-methoxybenzenesulfonyl chloride is a potent sulfonylating agent widely utilized in drug development and organic synthesis. However, its utility is matched by its aggressive reactivity profile. This whitepaper provides a comprehensive, self-validating guide to the physicochemical hazards, handling protocols, and emergency workflows associated with this compound.

Chemical Profiling & Reactivity Causality

To handle 3,5-dichloro-2-methoxybenzenesulfonyl chloride safely, one must first understand why it is dangerous. The sulfonyl chloride functional group (-SO₂Cl) is inherently electrophilic. The chloride ion acts as an excellent leaving group, making the sulfur center highly susceptible to nucleophilic attack.

The presence of two electron-withdrawing chlorine atoms on the phenyl ring further increases the partial positive charge on the sulfur atom, enhancing its reactivity compared to a standard benzenesulfonyl chloride. When exposed to ambient moisture or water, the compound undergoes rapid hydrolysis. This exothermic reaction violently releases hydrogen chloride (HCl) gas and corrosive sulfonic acid[1],[2]. Furthermore, reacting this compound with strong bases or amines without proper cooling can lead to uncontrolled exotherms and potential explosions[3].

Quantitative Hazard & Physicochemical Data

The following table summarizes the critical physicochemical and hazard data required for laboratory risk assessment[4].

ParameterSpecification
Chemical Name 3,5-Dichloro-2-methoxybenzenesulfonyl chloride
CAS Number 19116-94-0
Molecular Formula C₇H₅Cl₃O₃S
Molecular Weight 275.54 g/mol
Hazard Class Class 8 (Corrosive Solid/Liquid)
Key Hazard Statements H314: Causes severe skin burns and eye damage[2]EUH014: Reacts violently with water
Storage Conditions 2-8°C, strictly anhydrous, under inert gas (Ar/N₂)
Incompatibilities Water, strong bases, amines, oxidizing agents, metals[3],[1]

Field-Proven Handling Protocols (Self-Validating System)

Safety is not a static state but a continuous, self-validating process. Do not merely equip Personal Protective Equipment (PPE); verify its integrity before every use.

  • Engineering Controls & Pre-Experiment Validation:

    • Action: Conduct all transfers and reactions within a certified chemical fume hood.

    • Validation: Verify the fume hood face velocity is between 80-120 feet per minute (fpm) before opening the reagent container[3].

  • Personal Protective Equipment (PPE) Strategy:

    • Gloves: Wear chemical-resistant nitrile gloves. Causality: Nitrile provides a robust barrier against sulfonyl chlorides[3],[1]. Validation: Inspect for micro-punctures via inflation before donning. Double-gloving is recommended for bulk transfers.

    • Eye/Face Protection: Tightly fitting safety goggles combined with a full face shield are mandatory to protect against violent splashes[3],[1].

    • Body: Wear a flame-resistant, chemical-impervious lab coat or apron[1],[2].

  • Reagent Transfer:

    • Action: Use oven-dried, argon-purged glassware. Avoid metal spatulas, as sulfonyl chlorides can react with certain metals[3]. Use PTFE-coated or glass implements.

Step-by-Step Quenching and Workup Methodology

A critical failure point in sulfonyl chloride chemistry is the post-reaction quench. Direct addition of water or strong bases (like NaOH) will trigger a violent exotherm and massive HCl gas evolution[1]. The following protocol utilizes a weak base to control the hydrolysis rate.

  • Step 1: Preparation. Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate. Causality: A weak base neutralizes the generated HCl without causing the uncontrolled, violent hydrolysis seen with strong bases[1].

  • Step 2: Cooling. Chill the NaHCO₃ solution and the crude reaction mixture to 0-5°C using an ice bath.

  • Step 3: Dropwise Addition. Slowly transfer the reaction mixture dropwise into the vigorously stirred cold NaHCO₃ solution. Validation: Observe the rate of CO₂ effervescence. If foaming reaches the upper third of the flask, pause the addition.

  • Step 4: Thermal Monitoring. Continuously monitor the internal temperature. Do not allow the temperature to exceed 10°C.

  • Step 5: pH Verification. Before proceeding to aqueous extraction, test the aqueous layer with pH paper. Validation: The system is safe for extraction only when the pH stabilizes between 7 and 8[1].

QuenchingWorkflow A Reaction Complete (Excess Sulfonyl Chloride) B Cool Mixture to 0-5°C (Ice Bath) A->B C Prepare Cold Aq. NaHCO3 (Weak Base) B->C D Dropwise Addition (Vigorous Stirring) C->D E Monitor Exotherm (Maintain <10°C) D->E F Verify Neutralization (pH 7-8) E->F G Aqueous Workup & Safe Disposal F->G

Safe quenching and neutralization workflow for 3,5-dichloro-2-methoxybenzenesulfonyl chloride.

Emergency Workflows & Spill Management

In the event of a breach in containment, immediate and calculated action is required.

  • Small to Medium Spills:

    • Evacuate & Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered[1].

    • Containment (NO WATER): Never use water or combustible materials (like paper towels) on a sulfonyl chloride spill[1]. Water will generate a toxic cloud of HCl gas[2].

    • Neutralization: Cover the spill completely with a dry, inert absorbent material such as dry sand, dry lime, or soda ash[1].

    • Disposal: Sweep the absorbed mixture using non-sparking tools and deposit it into a corrosion-resistant container with a resistant inner liner[5]. Dispose of as hazardous chemical waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing[6]. Do not attempt to neutralize the chemical on the skin[2].

    • Eye Contact: Immediately flush eyes with running water for 15 minutes, removing contact lenses if present[5]. Seek emergency medical help immediately.

References

1.[3] Nuomeng Chemical. "What are the safety precautions when handling Benzene Sulfonyl Chloride?" Source: nuomengchemical.com. URL: 2.[1] BenchChem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides." Source: benchchem.com. URL: 3.[5] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND." Source: chemicalbook.com. URL: 4.[2] Merck Millipore. "Safety Data Sheet." Source: merckmillipore.com. URL: 5.[6] AK Scientific. "Pyridine-3-sulfonyl chloride - Safety Data Sheet." Source: aksci.com. URL: 6.[4] Molaid. "3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride - CAS 19116-94-0." Source: molaid.com. URL:

Sources

3,5-dichloro-2-methoxy-benzenesulfonyl chloride structural formula and isomers

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide regarding 3,5-dichloro-2-methoxybenzenesulfonyl chloride, structured for researchers and drug development professionals.

Molecular Architecture, Synthesis, and Pharmacophore Applications

Executive Summary

3,5-Dichloro-2-methoxybenzenesulfonyl chloride is a specialized sulfonyl chloride intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike its more common phenolic analog (3,5-dichloro-2-hydroxybenzenesulfonyl chloride), the methoxy variant offers distinct lipophilic properties and metabolic stability profiles essential for optimizing bioavailability in CNS-targeted drugs (e.g., 5-HT6 antagonists) and agrochemicals. This guide details its structural identity, regioselective synthesis, and isomeric considerations.

Structural Analysis & Molecular Identity

Molecular Connectivity

The molecule consists of a benzene core decorated with three distinct functionalities: a sulfonyl chloride group (


), a methoxy group (

), and two chlorine atoms (

).
  • IUPAC Name: 3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: ~275.54 g/mol

  • Key Feature: The ortho-methoxy group (position 2) relative to the sulfonyl chloride (position 1) creates a steric environment that influences both the stability of the sulfonyl chloride toward hydrolysis and the conformation of resulting sulfonamides.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the steric crowding around the sulfonyl center.

StructuralAnalysis Core Benzene Ring Pos1 Pos 1: -SO2Cl (Electrophilic Center) Core->Pos1 Pos2 Pos 2: -OCH3 (Steric Bulk/Donor) Core->Pos2 Pos3 Pos 3: -Cl (Lipophilic/Deactivating) Core->Pos3 Pos5 Pos 5: -Cl (Lipophilic/Deactivating) Core->Pos5 Pos2->Pos1 Steric Shielding (Hydrolysis Resistance)

Figure 1: Structural connectivity map highlighting the steric interaction between the methoxy and sulfonyl chloride groups.

Isomerism & Regioselectivity

Understanding the isomers of this molecule is critical during synthesis to identify potential impurities. The isomerism here is regioisomerism (positional isomerism), dictated by the starting material and the directing effects of substituents during chlorosulfonation.

The Target vs. Theoretical Isomers

The specific arrangement (3,5-dichloro-2-methoxy) is chemically distinct from other potential isomers that might arise from different precursors.

Isomer NameStructure DescriptionOrigin / Relevance
3,5-dichloro-2-methoxy- (Target)

at 1; OMe at 2; Cl at 3,5
Product of chlorosulfonating 2,4-dichloroanisole .
2,4-dichloro-5-methoxy-

at 1; OMe at 5; Cl at 2,4
Potential product if sulfonation occurs meta to OMe (unlikely due to kinetics).
2,5-dichloro-4-methoxy-

at 1; OMe at 4; Cl at 2,5
Derived from 2,5-dichloroanisole.
3,5-dichloro-4-methoxy-

at 1; OMe at 4; Cl at 3,5
Derived from 2,6-dichloroanisole.
Regiochemical Control

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1]

  • Precursor: 2,4-dichloroanisole.

  • Directing Effects: The methoxy group (

    
    ) is a strong ortho/para activator. The chlorine atoms are weakly deactivating ortho/para directors.
    
  • Mechanism: In 2,4-dichloroanisole, the para position (relative to methoxy) is blocked by a chlorine atom. The only highly activated position available is the ortho position (position 6 in the anisole numbering).

  • Result: Sulfonation occurs exclusively at C6. Upon IUPAC renumbering (giving sulfonyl chloride priority 1), this becomes the 3,5-dichloro-2-methoxy isomer.

Synthetic Protocol

Safety Warning: Chlorosulfonic acid is violently corrosive and reacts explosively with water. All operations must be performed in a fume hood with anhydrous conditions.

Reagents & Materials
  • Substrate: 2,4-Dichloroanisole (CAS: 553-82-2)

  • Reagent: Chlorosulfonic acid (

    
    ), excess (5–10 equivalents).
    
  • Solvent: Neat (solvent-free) or Chloroform (

    
    ) if temperature control is difficult.
    
  • Quenching: Crushed ice/water.

Step-by-Step Methodology
  • Preparation: Charge a dry 3-neck round-bottom flask with 2,4-dichloroanisole. Cool to 0°C using an ice/salt bath.

  • Addition: Add chlorosulfonic acid dropwise via an addition funnel. Maintain internal temperature

    
     to prevent polymerization or desulfonation.
    
    • Note:

      
       gas will evolve. Trap acidic vapors using a caustic scrubber (
      
      
      
      ).
  • Reaction: Once addition is complete, remove the ice bath. Stir at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate) or LC-MS (looking for the sulfonyl chloride mass or the hydrolyzed sulfonic acid).

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate immediately. Wash with cold water to remove residual acid.

  • Purification: Dissolve the crude solid in dichloromethane (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate. Recrystallization from hexane/
    
    
    yields the pure product.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Dichloroanisole (Liquid/Solid) Reagent Add ClSO3H (Excess) Temp < 10°C Start->Reagent Cooling Intermediate Intermediate: Sigma Complex Formation Reagent->Intermediate Electrophilic Attack Reaction Reaction: 25°C, 3h (-HCl gas evolution) Intermediate->Reaction Rearomatization Quench Quench: Pour onto Crushed Ice (Precipitation) Reaction->Quench Completion Product Product: 3,5-dichloro-2-methoxy- benzenesulfonyl chloride Quench->Product Filtration & Drying

Figure 2: Synthetic workflow for the chlorosulfonation of 2,4-dichloroanisole.

Applications in Drug Discovery

Pharmacophore Utility

The 3,5-dichloro-2-methoxybenzenesulfonyl moiety is a "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs).

  • 5-HT6 Receptor Antagonists: Sulfonamides derived from this chloride are explored for treating cognitive impairment (Alzheimer's, Schizophrenia). The methoxy group improves blood-brain barrier (BBB) penetration compared to the hydroxy analog.

  • Lipophilicity Tuning: The methoxy group (

    
    ) prevents the formation of zwitterions (unlike phenols), maintaining a neutral character at physiological pH, which is crucial for membrane permeability.
    
Reactivity Profile
  • Aminolysis: Reacts readily with primary and secondary amines in the presence of a base (TEA, Pyridine) to form stable sulfonamides.

  • Hydrolysis: The steric bulk at position 2 (methoxy) and positions 3,5 (chlorines) makes this sulfonyl chloride relatively resistant to hydrolysis compared to benzenesulfonyl chloride, allowing for easier handling in ambient conditions.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted parameters.

TechniquePredicted Characteristic SignalInterpretation
1H NMR (

)

4.0–4.1 ppm (s, 3H)
Methoxy group (

).
1H NMR (

)

7.5–8.0 ppm (d, 2H)
Aromatic protons. The coupling pattern depends on the exact substitution, but typically shows meta-coupling (

) between H4 and H6.
IR Spectroscopy


asymmetric stretch (sulfonyl chloride).
IR Spectroscopy


symmetric stretch.
Mass Spectrometry

Characteristic isotope pattern due to three chlorine atoms (

ratio).

References

  • National Center for Biotechnology Information (2025). PubChemLite: 3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride (CID 11076670). PubChem.[2][3][4][5][6] Available at: [Link]

  • Organic Syntheses (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride Synthesis (General Chlorosulfonation Protocols). Organic Syntheses, Vol. 94, pp. 198-216. Available at: [Link]

  • Hirst, W. D., et al. (2000). Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist.[7] British Journal of Pharmacology. Available at: [Link]

Sources

Methodological & Application

applications of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride for Pharmacophore Installation[1]

Executive Summary

This guide details the application of 3,5-dichloro-2-methoxybenzenesulfonyl chloride (DCMBSC) as a critical building block in drug discovery.[1] Unlike generic sulfonylating agents, DCMBSC introduces a highly specific 3,5-dichloro-2-methoxybenzenesulfonyl moiety.[1] This structural motif is prized in medicinal chemistry for its ability to modulate lipophilicity, block metabolic soft spots (via chlorination), and induce conformational locking (via the ortho-methoxy group).[1]

Primary applications include the synthesis of neuroprotective agents , BLT (Leukotriene B4) receptor inhibitors , and anti-inflammatory indole sulfonamides .[1] This document provides rationale for its use in Structure-Activity Relationship (SAR) studies and a validated protocol for high-yield sulfonylation.[1]

Chemical Profile & Pharmacophore Insights[1]

The utility of DCMBSC extends beyond simple linker chemistry; it acts as a functional pharmacophore.[1]

PropertySpecificationMedicinal Chemistry Implication
CAS Number 22952-32-5Unique identifier for procurement/IP search.[1]
Molecular Weight 275.54 g/mol Moderate weight allows for "fragment-based" drug design.[1]
Appearance White/Off-white solidEasy handling compared to liquid sulfonyl chlorides.[1]
Stability Moisture SensitiveRequires anhydrous storage to prevent hydrolysis to sulfonic acid.[1]
LogP Contribution High (Lipophilic)The two Cl atoms significantly boost membrane permeability.[1]
Structural Advantages in Drug Design[2]
  • Metabolic Stability: The chlorine atoms at the 3- and 5-positions effectively block the aromatic ring from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), prolonging the drug's half-life (

    
    ).[1]
    
  • Conformational Control: The ortho-methoxy group (2-OMe) creates steric bulk that restricts rotation around the S-C bond.[1] This "conformational lock" can force the molecule into a bioactive orientation, reducing the entropic penalty of binding to a protein target.

  • Halogen Bonding: The electron-poor chlorines can participate in halogen bonding interactions with backbone carbonyls in the target protein's binding pocket.[1]

Core Applications in Therapeutic Areas[2]
A. CNS Disorders & Neuroprotection

Recent patent literature (e.g., Takeda Pharmaceutical Co., US10696651B2) highlights the use of this sulfonamide motif in synthesizing indole-based derivatives for treating Central Nervous System (CNS) disorders.[1][3] The lipophilicity conferred by the dichlorobenzene ring is crucial for Blood-Brain Barrier (BBB) penetration.[1]

B. Inflammation (BLT Inhibitors)

The 3,5-dichloro-2-methoxybenzenesulfonyl group has been identified in inhibitors of the Leukotriene B4 (BLT) receptor .[1] Blocking this pathway is a strategy for treating inflammatory diseases like asthma and atherosclerosis.[1] The specific substitution pattern provides the necessary steric fit within the hydrophobic pocket of the BLT GPCR.

Validated Experimental Protocol

Objective: Synthesis of a prototypical N-aryl-3,5-dichloro-2-methoxybenzenesulfonamide. Challenge: The ortho-methoxy group provides steric hindrance, and the sulfonyl chloride is prone to hydrolysis.[1] Solution: A base-catalyzed, anhydrous Schotten-Baumann type reaction.[1]

Reagents & Materials
  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 3,5-Dichloro-2-methoxybenzenesulfonyl chloride (1.1 - 1.2 equiv)[1]

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (2.0 equiv) with catalytic DMAP.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) via syringe.[1] Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Reagent Addition: Dissolve 3,5-dichloro-2-methoxybenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Expert Tip: Dropwise addition prevents localized high concentrations that could lead to bis-sulfonylation (if the amine is primary).[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.[1]

    • Checkpoint: If starting amine remains after 6 hours, add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction.[1]

  • Quench & Workup:

    • Quench with 1M HCl (aq) to neutralize excess pyridine and solubilize it as the pyridinium salt.[1]

    • Extract the organic layer with DCM (3x).[1]

    • Wash combined organics with Saturated

      
       (to remove hydrolyzed sulfonic acid byproduct) and Brine.[1]
      
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography or recrystallization (EtOH/Water) depending on product crystallinity.[1]
    
Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the amine on the sulfonyl sulfur, followed by the elimination of the chloride leaving group.

ReactionMechanism Reagent Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Sulfonamide (Target) Intermediate->Product Elimination of Cl- HCl Py-HCl (Salt) Intermediate->HCl Base Pyridine (Base) Base->HCl Scavenges Proton

Caption: Mechanism of base-promoted sulfonylation. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Figure 2: Experimental Workflow

A logical flow for the synthesis and purification process.

Workflow Setup 1. Setup: Dry Flask, N2 atm Solvent: Anhydrous DCM Mix 2. Addition: Amine + Pyridine Cool to 0°C Setup->Mix React 3. Reaction: Add Sulfonyl Chloride Warm to RT, Stir 4-12h Mix->React Check Checkpoint: TLC/LC-MS Complete? React->Check Boost Add 10% DMAP Stir +2h Check->Boost No Workup 4. Workup: Wash with 1M HCl (Removes Pyridine) Check->Workup Yes Boost->Check Purify 5. Purification: Flash Column or Recrystallization Workup->Purify

Caption: Step-by-step workflow for the synthesis of sulfonamides using DCMBSC.

References
  • Thermo Fisher Scientific. 3,5-Dichloro-2-methoxybenzenesulfonyl chloride Product Specification. Retrieved from [1]

  • Takeda Pharmaceutical Company Limited. Heterocyclic compounds and use thereof for CNS disorders.[1][3] US Patent US10696651B2.[1][3] Retrieved from

  • Dongguk University. Compound having BLT inhibitory activity and composition.[1] CN Patent CN108349874B.[1] Retrieved from

  • PubChem. 3,5-Dichloro-2-methoxybenzenesulfonyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

High-Efficiency One-Pot Synthesis of Sulfonamide Libraries from 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: High-throughput parallel synthesis, hit-to-lead optimization, and generation of CNS-active/neuroprotective compound libraries.

Strategic Rationale & Mechanistic Insights

The sulfonamide functional group is a premier amide bioisostere in modern drug discovery. By offering enhanced hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area, sulfonamides frequently drive dramatic improvements in target binding affinity and pharmacokinetic profiles [1].

Within medicinal chemistry, 3,5-dichloro-2-methoxybenzenesulfonyl chloride has emerged as a privileged electrophile, particularly in the synthesis of neuroprotective agents and central nervous system (CNS) therapeutics [2]. The unique substitution pattern of this building block dictates its chemical behavior:

  • Steric Shielding (C2-Methoxy): The ortho-methoxy group forces the sulfonyl moiety out of the aromatic plane. This steric encumbrance significantly reduces the rate of competitive hydrolysis (a common side reaction with sulfonyl chlorides), making it highly robust for parallel library synthesis.

  • Electronic Activation (C3, C5-Dichloro): The strong inductive electron-withdrawing effect (-I) of the meta-chloro substituents increases the partial positive charge on the sulfur atom. This precisely compensates for the steric hindrance of the methoxy group, maintaining extreme electrophilicity and ensuring rapid S-N bond formation even with weakly nucleophilic amines.

To streamline drug development, isolating intermediate S-N coupling products via traditional chromatography is inefficient. Instead, we utilize a one-pot synthesis and in situ scavenging protocol . By leveraging polymer-supported (PS) resins directly in the reaction vessel, we eliminate aqueous workups and chromatography, yielding >95% pure sulfonamides ready for direct biological screening [3, 4].

Chemical Workflow & Logical Relationships

The following diagrams illustrate the operational workflow and the mechanistic causality of the base-assisted S-N bond formation.

Workflow A 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride D One-Pot S-N Coupling (RT, 2-4 hours) A->D B Amine Library (Primary/Secondary) B->D C DIPEA / DCM (Base & Solvent) C->D E In Situ Purification (PS-Trisamine & PS-Isocyanate) D->E Scavenge unreacted SMs F Filtration & Evaporation E->F G High-Purity Sulfonamide (>95% Purity) F->G

Caption: Workflow for one-pot parallel synthesis and scavenger-assisted purification.

Mechanism N1 Electrophilic Sulfonyl Chloride N2 Nucleophilic Attack (Amine) N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Chloride Expulsion N3->N4 N5 Proton Abstraction (DIPEA) N4->N5 N6 Stable Sulfonamide N5->N6

Caption: Mechanistic pathway of S-N bond formation highlighting base-assisted causality.

Reaction Condition Optimization

The choice of solvent and base is critical. As demonstrated in Table 1 , N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) provides the optimal environment.

Causality of Optimization: DCM provides superior solubility for both the highly polar sulfonyl chloride and the resulting sulfonamide. DIPEA significantly outperforms Triethylamine (TEA) because its increased steric bulk prevents the tertiary amine from acting as a competing nucleophile. TEA can form transient, unreactive sulfonammonium complexes that stall the reaction, whereas DIPEA acts strictly as a proton sink, accelerating the direct attack of the primary/secondary amine on the sulfonyl center.

Table 1: Optimization of Reaction Conditions for S-N Bond Formation

EntrySolventBase (Equiv)Time (h)Conversion (%)Isolated Yield (%)
1THFTEA (2.0)127568
2MeCNPyridine (2.0)88274
3DCMTEA (2.0)49085
4 DCM DIPEA (2.0) 2 >99 96
5DCM/WaterNa₂CO₃ (2.0)68580

Note: Reactions performed at 0.5 mmol scale using 1.2 equiv of 3,5-dichloro-2-methoxybenzenesulfonyl chloride.

Self-Validating Experimental Protocol

This protocol is designed for high-throughput library generation. It embeds self-validating analytical checkpoints to ensure that the final product requires zero chromatographic purification.

Materials Required
  • 3,5-dichloro-2-methoxybenzenesulfonyl chloride (1.2 equiv)

  • Primary or secondary amine building block (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Polymer-supported (PS) Trisamine resin (loading ~3.0 mmol/g)

  • Polymer-supported (PS) Isocyanate resin (loading ~1.5 mmol/g)

Step-by-Step Methodology

Step 1: Reagent Preparation In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the amine (0.5 mmol, 1.0 eq) in 5.0 mL of anhydrous DCM to achieve a 0.1 M solution.

Step 2: Base Addition Add DIPEA (1.25 mmol, 2.5 eq) to the solution. Causality: The excess DIPEA neutralizes any HCl salts if the amine was stored as a hydrochloride, and provides a robust buffer to absorb the HCl generated during the S-N coupling, preventing the amine from protonating and becoming unreactive.

Step 3: Electrophile Addition Cool the mixture to 0 °C using an ice bath. Slowly add 3,5-dichloro-2-methoxybenzenesulfonyl chloride (0.6 mmol, 1.2 eq) portion-wise over 5 minutes. Causality: The 1.2x stoichiometric excess intentionally drives the reaction to complete consumption of the (often more expensive) amine building block. The 0 °C initiation controls the exothermic nature of the coupling, preventing thermal degradation.

Step 4: One-Pot Coupling Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 hours.

Step 5: Self-Validation Checkpoint 1 (Reaction Completion) Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation Metric: The reaction is validated as complete when the extracted ion chromatogram (EIC) for the starting amine mass shows <1% relative abundance compared to the desired sulfonamide product mass.

Step 6: In Situ Scavenging Directly to the reaction pot, add PS-Trisamine (0.3 mmol, ~100 mg) and PS-Isocyanate (0.15 mmol, ~100 mg). Stir gently for 4 hours at room temperature. Causality: PS-Trisamine covalently captures the 0.2 eq excess of sulfonyl chloride. PS-Isocyanate covalently captures any trace unreacted primary/secondary amine. Because both resins are insoluble polymers, the impurities are physically trapped in the solid phase.

Step 7: Self-Validation Checkpoint 2 (Scavenger Efficacy) Spot the liquid phase onto a silica TLC plate. Validation Metric: A ninhydrin stain (detects amines) and a 4-(4-nitrobenzyl)pyridine stain (detects sulfonyl chlorides) must both return negative (no color change). This confirms the absolute removal of unreacted starting materials from the liquid phase.

Step 8: Filtration and Isolation Filter the suspension through a fritted Solid Phase Extraction (SPE) cartridge to remove the resins. Wash the resin bed with 2 mL of fresh DCM to ensure complete recovery of the product.

Step 9: Concentration Evaporate the filtrate under a stream of nitrogen or via rotary evaporation. The resulting residue is the highly pure (>95%) sulfonamide, ready for immediate biological assay formatting.

References

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society (Macmillan Group) URL: [Link]

  • Title: Medicinal compound as neuroprotective agent (Patent CN104045552A)
  • Title: Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide Source: Synlett URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride Source: Synthesis URL: [Link]

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 3,5-Dichloro-2-Methoxy-Benzenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzenesulfonyl chlorides are cornerstone reagents in modern organic synthesis, serving as critical precursors for a vast array of sulfonamide-based compounds. Sulfonamides are a privileged structural motif in medicinal chemistry and agrochemicals, prized for their ability to act as bioisosteres for amides and carboxylic acids, often conferring improved metabolic stability and pharmacokinetic properties.[1] The specific target of this guide, 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, is a highly functionalized building block that enables the introduction of a unique electronic and steric profile into target molecules, making it invaluable for drug discovery and development professionals.

While several methods exist for the synthesis of aryl sulfonyl chlorides, large-scale production demands a focus on safety, scalability, operational simplicity, and yield. Traditional methods, such as direct chlorosulfonation of arenes, often involve dangerously corrosive reagents like chlorosulfonic acid and can suffer from poor regioselectivity with highly substituted rings.[2] A more versatile and often safer approach for complex substrates is the Sandmeyer-type reaction, which proceeds from a readily available aniline precursor.[3]

This guide provides a detailed examination of a modern, scalable, and inherently safer Sandmeyer-type protocol for the synthesis of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, utilizing a stable sulfur dioxide surrogate. We will delve into the causality behind experimental choices, provide step-by-step protocols for synthesis and subsequent derivatization, and address critical safety considerations.

Synthetic Strategy: The Sandmeyer Approach via an Aniline Precursor

For a polysubstituted arene like 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, the Sandmeyer reaction sequence is the strategy of choice. This approach begins with the corresponding aniline, 3,5-dichloro-2-methoxyaniline, which is converted into a diazonium salt. This intermediate is then reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.

The primary advantages of this pathway on a large scale are:

  • High Regiospecificity: The position of the sulfonyl chloride group is precisely determined by the amino group on the starting aniline, avoiding the formation of isomers that can plague direct chlorosulfonation.

  • Milder Conditions: The reaction avoids the use of neat chlorosulfonic acid, a highly corrosive and hazardous reagent.[4][5]

  • Improved Safety with SO₂ Surrogates: Historically, this reaction required the use of gaseous sulfur dioxide, which is toxic and difficult to handle. Modern protocols utilize stable, solid SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which releases SO₂ in situ, dramatically improving the safety and operational simplicity of the process.[6][7]

Logical Workflow of the Sandmeyer Synthesis

The overall process can be visualized as a three-stage workflow, starting from the aniline precursor and culminating in the formation of a stable sulfonamide derivative.

G cluster_0 PART A: Precursor Synthesis & Diazotization cluster_1 PART B: Sulfonyl Chloride Formation cluster_2 PART C: Derivatization (Example) A 3,5-Dichloro-2-methoxyaniline B Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) A->B Diazotization D Sandmeyer Reaction (CuCl₂ catalyst) B->D Diazonium Salt Intermediate C In Situ SO₂ Generation (DABSO Surrogate) C->D E 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride D->E Product Isolation G Sulfonamide Formation E->G Acylation Reaction F Amine (e.g., Morpholine) F->G H Final Sulfonamide Product G->H

Caption: High-level workflow for the synthesis of the target sulfonyl chloride and its derivatives.

Part 1: Large-Scale Synthesis of 3,5-Dichloro-2-methoxy-benzenesulfonyl chloride

This protocol is adapted from state-of-the-art Sandmeyer chlorosulfonylation methods that have been successfully demonstrated on a multi-gram scale and are suitable for further scale-up.[1][6][7] The key to the safety and success of this protocol is the in situ generation of the aryl diazonium intermediate, which is immediately consumed in the subsequent step, preventing the accumulation of this potentially energetic species.[6]

Protocol 1: Sandmeyer Chlorosulfonylation using DABSO

A. Materials and Equipment

  • Reactants: 3,5-Dichloro-2-methoxyaniline, DABSO (SO₂ surrogate), Copper(II) chloride (CuCl₂), tert-Butyl nitrite, Hydrochloric acid (37% aq.), Acetonitrile (MeCN).

  • Workup/Purification: Cyclopentyl methyl ether (CPME) or other suitable extraction solvent, Sulfamic acid (for quenching excess nitrite), Water, Brine, Anhydrous sodium sulfate or magnesium sulfate.

  • Equipment: Jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet. Addition funnels for controlled liquid delivery. Standard laboratory glassware for workup. Rotary evaporator.

B. Detailed Step-by-Step Methodology

  • Reactor Setup: In a jacketed reactor under a nitrogen atmosphere, charge 3,5-dichloro-2-methoxyaniline (1.0 equiv), acetonitrile (to a concentration of ~0.2 M), aqueous HCl (2.0 equiv, 37%), DABSO (0.60 equiv), and CuCl₂ (0.05 equiv).

  • Initiation and Diazotization: Begin vigorous stirring to form a slurry. Cool the reactor contents to room temperature (20-25 °C).

  • Slow Addition of Nitrite: Add tert-butyl nitrite (1.1 equiv) dropwise via an addition funnel over a period of 1-2 hours. Causality: A slow addition rate is critical to control the exotherm and to ensure that the generated diazonium salt reacts immediately without accumulating. The reaction is typically accompanied by gas evolution (N₂).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aniline.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture. Add an appropriate extraction solvent like cyclopentyl methyl ether (CPME). Quench any residual diazonium species and excess nitrite by slowly adding a saturated aqueous solution of sulfamic acid until gas evolution ceases.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water and then with saturated brine. Causality: The water wash removes inorganic salts and residual acid, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonyl chloride can be purified by Kugelrohr distillation or column chromatography if necessary to achieve high purity. For many subsequent reactions, the crude material may be of sufficient purity.[6]

Key Process Parameters and Expected Data
ParameterValue/RangeRationale & Notes
Aniline Concentration ~0.2 M in MeCNBalances reaction rate with efficient heat transfer.
Temperature 20-25 °CMild conditions that are compatible with many functional groups and prevent diazonium salt decomposition.[6]
tert-Butyl Nitrite 1.1 equivalentsA slight excess ensures complete diazotization of the aniline.
DABSO 0.6 equivalentsProvides a sufficient source of SO₂ for the chlorosulfonylation.[1]
CuCl₂ Catalyst 5 mol %Catalytic amount sufficient to facilitate the Sandmeyer reaction.[1]
Expected Yield 75-85%Yields are typically high for this robust transformation.[7]

Part 2: Synthesis of Sulfonamide Derivatives

Sulfonyl chlorides are reactive intermediates and are often converted directly into more stable sulfonamides without intermediate purification.[1] This is a highly efficient strategy for large-scale synthesis.

Protocol 2: Direct Conversion to a Sulfonamide (Example: N-Morpholinyl Sulfonamide)

A. Materials and Equipment

  • Reactants: Crude or purified 3,5-dichloro-2-methoxy-benzenesulfonyl chloride solution from Protocol 1, Morpholine (or other desired amine), Triethylamine or Pyridine (as base).

  • Equipment: The same reactor setup as Protocol 1.

B. Detailed Step-by-Step Methodology

  • Reaction Setup: Following the completion of the Sandmeyer reaction in Protocol 1 (after step 4), cool the reaction mixture to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of the desired amine (e.g., morpholine, 2.2 equiv) and a non-nucleophilic base like triethylamine (2.5 equiv) in a small amount of acetonitrile.

  • Sulfonamide Formation: Add the amine/base solution dropwise to the cold reaction mixture containing the in situ generated sulfonyl chloride.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until LC-MS analysis indicates complete conversion of the sulfonyl chloride.

  • Workup and Isolation: Perform the same aqueous workup as described in Protocol 1 (steps 5-7). The resulting crude sulfonamide can then be purified by recrystallization or column chromatography.

Key Chemical Transformations

The sequence from aniline to the final sulfonamide product involves a series of well-understood and reliable chemical transformations.

Transformations cluster_aniline Aniline cluster_diazonium Diazonium Salt cluster_sulfonylchloride Sulfonyl Chloride cluster_sulfonamide Sulfonamide aniline Ar-NH₂ diazonium Ar-N₂⁺ Cl⁻ aniline->diazonium NaNO₂, HCl 0-5°C sulfonylchloride Ar-SO₂Cl diazonium->sulfonylchloride SO₂ (from DABSO) CuCl₂ sulfonamide Ar-SO₂NR₂ sulfonylchloride->sulfonamide R₂NH, Base

Caption: Key reaction steps in the synthesis of sulfonamides from anilines.

Critical Safety & Handling Protocols

  • Diazonium Intermediates: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. The protocol described herein avoids isolation and uses the intermediate in situ, which is an essential safety feature for large-scale work.[6]

  • Nitrite Reagents: tert-Butyl nitrite is flammable and toxic. Handle in a well-ventilated fume hood away from ignition sources.

  • Gas Evolution: Both the diazotization and Sandmeyer steps evolve nitrogen gas. The reactor must be properly vented to avoid pressure buildup.

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Quenching: Always quench the reaction mixture with sulfamic acid at the end of the reaction to destroy any residual, potentially hazardous diazonium salts and nitrite before solvent removal.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. [Link][1][6][7]

  • Remete, A. M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link][3]

  • Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link][8]

  • Google Patents. (2019). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A. [9]

  • Google Patents. (2012). Preparation method of substituted benzene sulfonyl chloride. CN103739525A. [10]

  • New Jersey Department of Health. (2010). Hazard Summary: Chlorosulphonic Acid. [Link][5]

  • Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS. [Link][11]

  • Ataman Kimya. Benzene Sulfonyl Chloride (BSC). [Link]

  • Google Patents. (2010). Process for preparing 3-chloro- and 3,5-dichloro-anilines. US4193937A. [12]

  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link][4]

  • ScienceLab.com. (2005). Chlorosulfonic acid MSDS. [Link][13]

Sources

use of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Use of 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride in the Synthesis of Indazole-Based Kinase Inhibitors

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to the design of a wide array of therapeutic agents. Its unique combination of synthetic accessibility, metabolic stability, and ability to engage in critical hydrogen bonding interactions has cemented its role as a key pharmacophore. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride in the synthesis of N-(1H-indazol-5-yl)benzenesulfonamide derivatives, a class of compounds with significant potential as kinase inhibitors. We will delve into the chemical rationale, provide a detailed, step-by-step synthesis protocol, and discuss the significance of the indazole core and the specific substitution pattern of the benzenesulfonyl chloride in the context of kinase inhibitor design.

Introduction: The Power of the Sulfonamide Linkage in Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Kinase inhibitors have emerged as a highly successful class of drugs, with numerous approved agents transforming the treatment landscape for various malignancies.

The synthesis of novel kinase inhibitors is a continuous effort in drug discovery, and the sulfonamide functional group is a frequently employed structural motif in these endeavors. The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a robust and well-established transformation in organic synthesis.[2] This reliability, coupled with the ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, makes it an attractive linker for connecting different fragments of a potential drug molecule.

The indazole scaffold is another privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[3] Indazole-based compounds have been shown to be effective inhibitors of a variety of kinases, including Polo-like kinase 4 (PLK4), by mimicking the hinge-binding interactions of the native ATP ligand.[3][4] The combination of an indazole core with a substituted benzenesulfonyl moiety, therefore, represents a promising strategy for the development of novel kinase inhibitors.

This application note focuses on the use of a specific, highly functionalized building block, 3,5-dichloro-2-methoxy-benzenesulfonyl chloride , in the synthesis of a potential indazole-based kinase inhibitor. The dichloro-substitution pattern on the phenyl ring can significantly influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, while the methoxy group can offer additional points of interaction within the kinase active site.

Chemical Properties and Reactivity

3,5-Dichloro-2-methoxy-benzenesulfonyl chloride is a reactive electrophile, with the sulfur atom being highly susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms on the benzene ring further enhances the electrophilicity of the sulfonyl group.

PropertyValue
Molecular Formula C₇H₅Cl₃O₃S
Molecular Weight 291.54 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in aprotic organic solvents (DCM, THF, DMF)
Reactivity Reacts with nucleophiles, particularly amines, to form sulfonamides. Moisture sensitive.

The primary reaction of interest for this application note is the nucleophilic substitution reaction with an amine, specifically the 5-amino group of 5-amino-1H-indazole. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. A non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[2]

Synthesis of N-(1H-Indazol-5-yl)-3,5-dichloro-2-methoxybenzenesulfonamide: A Potential Kinase Inhibitor

The following protocol details the synthesis of a novel N-(1H-indazol-5-yl)benzenesulfonamide derivative using 3,5-dichloro-2-methoxy-benzenesulfonyl chloride. This compound is designed to leverage the established kinase-binding properties of the indazole core and the unique electronic and steric features of the substituted benzenesulfonyl moiety.

Reaction Scheme

Caption: Synthesis of N-(1H-Indazol-5-yl)-3,5-dichloro-2-methoxybenzenesulfonamide.

Materials and Equipment
  • 5-Amino-1H-indazole (1.0 eq)

  • 3,5-Dichloro-2-methoxy-benzenesulfonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

  • Round-bottom flasks, magnetic stirrer, dropping funnel, and standard glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Protocol
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 5-amino-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Stir the solution at room temperature until all the solid has dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq) to the stirred solution. Pyridine acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Dissolve 3,5-dichloro-2-methoxy-benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a separate flask. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spots should diminish.

  • Workup: Upon completion of the reaction (as determined by TLC), dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Washes: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1H-indazol-5-yl)-3,5-dichloro-2-methoxybenzenesulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation reactant_prep Reactant Preparation (5-Aminoindazole & Sulfonyl Chloride) reaction Sulfonamide Formation (Pyridine, DCM) reactant_prep->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In vitro Kinase Assay characterization->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay sar_study Structure-Activity Relationship (SAR) Analysis cell_assay->sar_study

Caption: A general workflow for the synthesis and subsequent evaluation of indazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The design of the target molecule, N-(1H-indazol-5-yl)-3,5-dichloro-2-methoxybenzenesulfonamide, is based on established principles of kinase inhibitor design.

  • Indazole Core: The 1H-indazole moiety is a well-known "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[3]

  • Sulfonamide Linker: The sulfonamide group serves as a rigid and metabolically stable linker, positioning the substituted phenyl ring in a solvent-exposed region of the ATP-binding pocket. The N-H of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors, potentially forming additional interactions with the protein.

  • 3,5-Dichloro-2-methoxy Phenyl Group: This substitution pattern is designed to probe a hydrophobic pocket adjacent to the hinge region. The two chlorine atoms increase the lipophilicity of this fragment, which can enhance binding affinity through hydrophobic interactions. The ortho-methoxy group can influence the conformation of the phenyl ring and may also participate in hydrogen bonding with nearby amino acid residues or water molecules in the active site. The specific positioning of these substituents is critical for achieving high potency and selectivity for the target kinase.

Conclusion

3,5-Dichloro-2-methoxy-benzenesulfonyl chloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and high-yielding sulfonamide formation reaction allows for the efficient incorporation of a highly functionalized aromatic ring system onto a kinase-targeting scaffold, such as 5-amino-1H-indazole. The resulting N-(1H-indazol-5-yl)-3,5-dichloro-2-methoxybenzenesulfonamide derivatives are promising candidates for further investigation as potent and selective kinase inhibitors. The detailed protocol and workflow provided in this application note offer a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds in their drug discovery programs.

References

  • Chicha, H., et al. (2014). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1956-1973. [Link]

  • Chicha, H., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1632. [Link]

  • Abbassi, F., et al. (2014). N-(1-Allyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]

  • News-Medical.net. (2023, July 24). Drugs Targeting Kinase Inhibitors. [Link]

  • MDPI. (2024, July 26). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

  • Abbassi, F., et al. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o154. [Link]

  • Google Patents. (2021).
  • Google P
  • Google Patents. (2012). Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists.
  • ResearchGate. (2013). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. [Link]

  • RSC Publishing. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • News-Medical.net. (2023, July 24). Drugs Targeting Kinase Inhibitors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonylation with 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers encountering yield issues with 3,5-dichloro-2-methoxybenzenesulfonyl chloride .

Executive Summary: The "Ortho-Buttress" Effect

If you are experiencing low yields (<40%) or unreacted starting material with this specific sulfonyl chloride, the root cause is likely steric occlusion , not electronic deactivation.

While the sulfonyl chloride moiety is inherently electrophilic, the 3,5-dichloro-2-methoxy substitution pattern creates a unique steric environment.[1] The chlorine atom at the C3 position exerts a "buttressing effect" on the C2-methoxy group. This forces the methoxy group to adopt a rigid conformation that crowds the electrophilic sulfur center (C1), significantly retarding nucleophilic attack by amines.

The Solution: Standard Schotten-Baumann conditions (aqueous base) often fail because the rate of hydrolysis (reaction with water) exceeds the rate of aminolysis (reaction with the hindered amine). You must switch to anhydrous nucleophilic catalysis .

Diagnostic Decision Tree (Troubleshooting)

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC 1. Check TLC of Crude Reaction Start->CheckTLC Result1 Spot at Baseline (Polar) + No SM CheckTLC->Result1 Case A Result2 SM Spot Persists + No Product CheckTLC->Result2 Case B Result3 Complex Mixture (Multiple Spots) CheckTLC->Result3 Case C Diag1 Diagnosis: Hydrolysis Reagent converted to Sulfonic Acid Result1->Diag1 Diag2 Diagnosis: Steric Hindrance Nucleophile cannot access Sulfur Result2->Diag2 Diag3 Diagnosis: Side Reactions (Bis-sulfonylation or decomposition) Result3->Diag3 Sol1 Action: Switch to Anhydrous DCM + Dry Glassware Diag1->Sol1 Sol2 Action: Add DMAP (10-20 mol%) + Reflux in DCE/Toluene Diag2->Sol2 Sol3 Action: Reduce Temp to 0°C Control Equivalents (1.1 eq) Diag3->Sol3

Figure 1: Diagnostic logic flow for isolating the cause of reaction failure.

The Optimized Protocol: DMAP-Catalyzed Activation

For this specific substrate, passive bases (TEA, DIPEA) are often insufficient.[1] You require 4-Dimethylaminopyridine (DMAP) to form a reactive N-sulfonylpyridinium intermediate, which is less sterically demanding and more electrophilic than the parent chloride.[1]

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Amine (Substrate) 1.0NucleophileLimiting reagent.[1][2]
Sulfonyl Chloride 1.2 - 1.5ElectrophileExcess accounts for minor hydrolysis.[1]
Triethylamine (TEA) 2.0 - 3.0Proton ScavengerNeutralizes HCl generated.[1]
DMAP 0.1 - 0.2 Catalyst CRITICAL for this substrate.
DCM or DCE SolventMediumMust be anhydrous (dry over sieves).[1]
Step-by-Step Methodology
  • Drying: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the Amine (1.0 eq) , TEA (2.5 eq) , and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration).

  • Addition: Dissolve 3,5-dichloro-2-methoxybenzenesulfonyl chloride (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture at 0°C .

    • Why 0°C? Although the reaction is slow, the initial mixing can be exothermic.

  • Activation: Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Check TLC after 2 hours.

    • If SM remains: Heat to reflux (40°C for DCM, or switch to DCE and heat to 60°C). The steric bulk often requires thermal energy to overcome the rotational barrier of the methoxy group.

  • Quench: Once complete, quench with saturated aqueous NaHCO₃ .

    • Note: Do not use acidic quench immediately; ensure the sulfonamide is stable.

  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove TEA/DMAP/unreacted amine) followed by Brine.

Mechanistic Insight: The Catalytic Cycle

The diagram below illustrates why DMAP succeeds where TEA fails. DMAP attacks the crowded sulfur center to create a charged intermediate that "extends" the electrophile away from the steric wall of the 2-methoxy group.

ReactionMechanism SuCl Sulfonyl Chloride (Crowded) Inter N-Sulfonylpyridinium Salt (Activated & Accessible) SuCl->Inter Fast Attack (DMAP displaces Cl) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide (Product) Inter->Product Nucleophilic Attack (Amine displaces DMAP) Amine Amine (R-NH2) Amine->Product Product->DMAP Regenerates Catalyst

Figure 2: The DMAP catalytic cycle bypasses the steric hindrance of the 2-methoxy group.[1]

Frequently Asked Questions (FAQs)

Q1: My product is stuck in the aqueous layer during workup. Why? A: If you used a strong base (like NaOH) or if your product is very acidic (sulfonamide NH is acidic, pKa ~10), it may be deprotonated and exist as a water-soluble salt.[1]

  • Fix: Acidify the aqueous layer to pH 4-5 using 1M HCl before extraction to ensure the sulfonamide is protonated and neutral.

Q2: Can I use pyridine as both solvent and base? A: Yes, but with caution. Pyridine is difficult to remove completely and can act as a nucleophile itself (though less active than DMAP). For this specific hindered substrate, using pure pyridine as the solvent is a valid "brute force" method to drive the reaction, provided you perform a rigorous copper sulfate or acidic wash during workup to remove the solvent.

Q3: I see a major spot on TLC that doesn't move (Baseline). Is this my product? A: Likely not. This is usually 3,5-dichloro-2-methoxybenzenesulfonic acid , resulting from hydrolysis.[1]

  • Verification: Isolate a small amount and check solubility.[3] If it dissolves in saturated sodium bicarbonate with effervescence (or simply dissolves easily in water), it is the acid byproduct.

  • Prevention:[1] Ensure your DCM is distilled over CaH₂ or passed through an activated alumina column.

Q4: The sulfonyl chloride starting material is a solid.[4][5] Can I just dump it in? A: It is not recommended. Dissolving it in a small volume of solvent first ensures a homogeneous reaction and prevents localized "hot spots" of concentration that could lead to bis-sulfonylation (reacting twice with a primary amine), although sterics make this less likely with this specific compound.[1]

References

  • Mechanisms of Sulfonylation

    • De Luca, L., & Giacomelli, G. (2008).[1][6] An easy and handy synthesis of sulfonamides directly from sulfonic acids.[2][6] The Journal of Organic Chemistry, 73(10), 3967-3969.[1]

  • DMAP Catalysis

    • Chaudhary, S. K., & Hernandez, O. (1979).[1] 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102.[1] (Foundational reference for DMAP nucleophilic catalysis mechanism).

  • Steric Effects in Sulfonamides

    • Litvinenko, L. M., et al. (1975).[1] Structure and Reactivity of Organic Compounds. (General reference on the "ortho-effect" and buttressing in aromatic substitution).

  • Reaction Optimization & Workup

    • BenchChem Technical Guides. (2025).[4] Byproduct identification and removal in sulfonamide synthesis.

Sources

optimizing reaction conditions for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride and anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Sulfonylation of Anilines with 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

Executive Summary & Chemical Context

Subject: Optimization of sulfonamide bond formation between 3,5-dichloro-2-methoxybenzenesulfonyl chloride (1 ) and various anilines (2 ).

The Challenge: This specific transformation presents a unique "push-pull" conflict. The sulfonyl chloride (1 ) possesses an ortho-methoxy group. While the two chlorine atoms (electron-withdrawing) activate the ring, the ortho-methoxy group (electron-donating via resonance) reduces the electrophilicity of the sulfur center and introduces significant steric hindrance. Consequently, reactions with electron-deficient or sterically hindered anilines often stall or suffer from competitive hydrolysis.

The Solution: Success requires shifting from a "standard addition" model to a "catalytic activation" model. This guide prioritizes conditions that maximize the concentration of the active sulfonylating species while suppressing the background rate of hydrolysis.

Mechanism & Kinetics (The "Why")

To troubleshoot effectively, you must understand the competing pathways.

  • Pathway A (Desired): Nucleophilic attack of the aniline nitrogen on the sulfur atom.

  • Pathway B (Hydrolysis): Attack by adventitious water, forming the sulfonic acid (irreversible dead-end).

  • Pathway C (Catalysis): Formation of a highly reactive N-sulfonylpyridinium intermediate (using DMAP/Pyridine), which transfers the sulfonyl group to the aniline orders of magnitude faster than the free chloride.

Critical Insight: For 1 , the ortho-methoxy group shields the sulfur from direct attack. Therefore, Pathway C is not optional; it is often required for high yields, especially with weak nucleophiles.

ReactionPathways Start Sulfonyl Chloride (1) (Sterically Hindered) Intermed Active Acyl-Pyridinium Intermediate Start->Intermed Fast Activation (k1) Product Sulfonamide Product Start->Product Direct Attack (Slow due to sterics) Waste Sulfonic Acid (Hydrolysis Byproduct) Start->Waste Slow Hydrolysis Aniline Aniline (2) Aniline->Intermed Water H2O (Impurity) Water->Start DMAP DMAP (Catalyst) DMAP->Start Intermed->Product Rapid Transfer (k2)

Caption: Kinetic competition between catalytic activation (Green path) and hydrolysis/stagnation (Red/Grey paths).

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at 50% conversion, even after 24 hours."

Diagnosis: The aniline is likely electron-poor (e.g., halo-aniline, nitro-aniline) or sterically hindered, and the sulfonyl chloride is deactivating due to the ortho-methoxy effect. Fix: Switch to the "Activated Nucleophile" Protocol .

  • Add Catalyst: Introduce 10-20 mol% 4-Dimethylaminopyridine (DMAP). DMAP forms a "super-active" intermediate that overcomes the steric barrier.

  • Heat: Increase temperature to reflux in DCM (40°C) or switch to DCE/THF and heat to 60°C.

  • Stoichiometry: Ensure you are using at least 1.2 equivalents of the sulfonyl chloride.

Issue 2: "I see a new spot on TLC that doesn't move (baseline), and my chloride is gone."

Diagnosis: Hydrolysis. The sulfonyl chloride has converted to 3,5-dichloro-2-methoxybenzenesulfonic acid. This is common if reagents are "wet" or if the base is added too fast in humid air. Fix:

  • Dry Solvents: Use anhydrous DCM or THF (water content <50 ppm).

  • Order of Addition: Dissolve the aniline and base first, cool to 0°C, then add the sulfonyl chloride (dissolved in minimal solvent) dropwise. This ensures the chloride immediately encounters a nucleophile, not moisture.

  • Check Reagent Quality: Run a TLC of your starting sulfonyl chloride. If it streaks from the baseline, purify it (wash with NaHCO3/extraction) before starting.

Issue 3: "I'm getting bis-sulfonylation (two sulfonyl groups on one nitrogen)."

Diagnosis: This is rare for anilines but possible with primary alkyl amines or highly nucleophilic anilines. Fix:

  • Reverse Addition: Add the aniline slowly to a solution of the sulfonyl chloride.

  • Stoichiometry: Strictly use 1:1 or a slight excess of aniline (1.1 eq) rather than excess chloride.

Issue 4: "The product is an oil/gum and difficult to crystallize."

Diagnosis: Residual pyridine or trapped solvent. The 3,5-dichloro motif usually promotes crystallinity, so impurities are interfering. Fix:

  • Acid Wash: Wash the organic layer vigorously with 1M HCl (to remove pyridine/aniline) followed by saturated NaHCO3 (to remove hydrolyzed sulfonic acid).

  • Trituration: Dissolve the gum in minimal hot ethanol/methanol and add water dropwise until cloudy. Let it stand.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" (For most anilines)

Best for: Standard anilines, scale-up, and ease of purification.

Reagents:

  • Sulfonyl Chloride (1 ): 1.1 equiv[1]

  • Aniline (2 ): 1.0 equiv[2]

  • Pyridine: 2.0 equiv (acts as base and solvent/co-solvent)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Protocol:

  • Charge a flame-dried flask with Aniline (2 ) and anhydrous DCM.

  • Add Pyridine.[2][3] Stir to ensure homogeneity.

  • Cool to 0°C (ice bath). Critical to prevent exotherm-induced hydrolysis.

  • Add Sulfonyl Chloride (1 ) (solid or dissolved in minimal DCM) portion-wise over 10 minutes.

  • Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

  • Monitor: Check TLC. If SM remains, add 10 mol% DMAP.

  • Workup: Dilute with DCM, wash with 1M HCl (x2), Water, Brine. Dry over Na2SO4.[1][2][4]

Method B: The "Difficult Substrate" (For unreactive anilines)

Best for: Electron-deficient anilines, sterically hindered partners.

Reagents:

  • Sulfonyl Chloride (1 ): 1.5 equiv

  • Aniline (2 ): 1.0 equiv[2]

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Catalyst: DMAP (0.2 equiv / 20 mol%)

  • Solvent: Anhydrous THF or Toluene (allows higher temps)

Protocol:

  • Dissolve Aniline, TEA, and DMAP in THF.

  • Add Sulfonyl Chloride at RT.

  • Heat to 60°C (or reflux) for 16–24 hours.

  • Workup: Evaporate THF. Redissolve in EtOAc. Wash with 1M HCl (removes DMAP/TEA), Sat. NaHCO3 (removes hydrolyzed chloride), and Brine.

Decision Matrix for Optimization

Use this logic flow to select your initial conditions.

OptimizationLogic Start Start: Analyze Aniline Nucleophile IsHindered Is the Aniline Sterically Hindered or Electron Deficient? Start->IsHindered Standard Use Method A: DCM, Pyridine, 0°C -> RT IsHindered->Standard No (e.g., p-Toluidine) Hard Use Method B: THF, TEA, DMAP (20%), 60°C IsHindered->Hard Yes (e.g., 2-Cl-Aniline) CheckYield Check Yield after 12h Standard->CheckYield Hard->CheckYield Success Yield > 80% Proceed to Workup CheckYield->Success Good Fail Low Conversion CheckYield->Fail Poor Microwave Try Microwave: 100°C, 30 min, Pyridine/DCM Fail->Microwave Force Conditions

Caption: Decision tree for selecting reaction conditions based on aniline nucleophilicity.

Quantitative Data Reference

ParameterStandard ConditionsOptimized (Difficult)
Solvent Dichloromethane (DCM)THF or Toluene
Base Pyridine (2.0 eq)TEA (3.0 eq)
Catalyst NoneDMAP (10-20 mol%)
Temp 0°C

23°C
60°C - 80°C
Time 4 - 12 h12 - 24 h
Typical Yield 85-95%60-80%
Major Byproduct Sulfonic Acid (Hydrolysis)Unreacted Aniline

References

  • BenchChem. (2025).[1][2][5] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from

  • Organic Chemistry Portal. (2021). DMAP-Catalyzed Reaction of Benzyl Halides with Nitrosoarenes (Mechanism Insight). Retrieved from

  • National Institutes of Health (PMC). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Retrieved from

  • Royal Society of Chemistry. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from

  • ScienceDirect/BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Retrieved from

Sources

side reactions of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Hub for researchers working with 3,5-dichloro-2-methoxybenzenesulfonyl chloride . It prioritizes mechanistic insight, troubleshooting logic, and preventative protocols.[1]

Status: Operational | Role: Senior Application Scientist | Ticket: Reactivity & Side Reactions[1]

Reagent Profile & Reactivity Overview

Compound: 3,5-dichloro-2-methoxybenzenesulfonyl chloride CAS: [10130-87-7] (Generic 2-methoxy analog reference) / Specific derivative Primary Application: Synthesis of sulfonamides (drug scaffolds, agrochemicals).

The Chemist’s Dilemma: This reagent is a "loaded spring." The sulfonyl chloride (


) is highly electrophilic, but the aromatic ring is heavily substituted. The 2-methoxy group  (ortho-effect) and 3,5-dichloro substituents  (electron-withdrawing) create a unique electronic environment that accelerates both desired couplings and specific, troublesome side reactions.
Core Reactivity Matrix
FeatureElectronic EffectSteric EffectConsequence

(C1)
Strong EWGTetrahedral geometryPrimary electrophile; highly moisture sensitive.

(C2)
EDG (Resonance) / EWG (Induction)Ortho-Steric Bulk Critical: Accelerates hydrolysis via "steric acceleration" (relief of strain). Susceptible to

displacement.

(C3, C5)
EWG (Induction)ModerateIncreases acidity of the ring; activates C2-OMe for nucleophilic attack.

Troubleshooting Guide: Side Reactions & Impurities

Issue A: The "Phantom" Acid (Hydrolysis)

Symptom: LCMS shows a mass peak of


 (Sulfonic acid) instead of product.
Mechanism:  The ortho-methoxy group exerts a "steric acceleration" effect. It twists the sulfonyl group, preventing optimal conjugation with the ring, making the sulfur atom more electrophilic and the transition state (trigonal bipyramidal) more accessible to water [1].
Prevention: 
  • Protocol: Use strictly anhydrous solvents (DCM or THF,

    
    ).
    
  • Base Addition: Do not use aqueous base (Schotten-Baumann conditions) unless the amine is highly reactive. Prefer organic bases (DIPEA, Pyridine) in dry solvent.

Issue B: The "Imposter" Product ( Displacement)

Symptom: Product mass is correct for sulfonamide, but NMR shows loss of the methoxy singlet (


) and appearance of a new N-H or alkyl signal.
Mechanism:  The ring is electron-deficient due to the 

and two

groups. The C2 position is activated for Nucleophilic Aromatic Substitution (

)
. If you use excess amine or heat, the amine nucleophile will displace the methoxy group after (or concurrent with) sulfonylation [2].
  • Pathway:

    
    Prevention: 
    
  • Stoichiometry: Strictly control amine equivalents (1.0–1.1 eq).

  • Temperature: Keep reaction

    
     initially. Do not reflux.
    
  • Nucleophile Choice: Avoid using the amine itself as the base (i.e., do not use 2.5 eq of amine). Use 1.0 eq amine + 1.2 eq non-nucleophilic base (e.g., DIPEA or

    
    ).
    
Issue C: Sulfonic Anhydride Formation

Symptom: A lipophilic impurity with dimer mass


.
Mechanism:  If trace water generates sulfonic acid (

), this acid acts as a nucleophile toward the remaining sulfonyl chloride. Prevention: Quench reactions with a distinct nucleophile (e.g., primary amine or MeOH) immediately upon completion.

Visualizing the Pathways (Graphviz)

The following diagram maps the decision tree for the reagent's fate based on conditions.

ReactionPathways Start 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride Product Target Sulfonamide (Ar-SO2-NHR) Start->Product  Path A: 0°C, 1.0 eq Amine   (Fast, Kinetic Control) Acid Sulfonic Acid (Ar-SO3H) Start->Acid  Path B: Moisture   (Steric Acceleration) Impurity_SNAr SNAr Impurity (2-Amino-displacement) Start->Impurity_SNAr  Path C: Excess Amine + Heat   (SNAr on C2-OMe) Amine Nucleophile (R-NH2) Water Trace Water (H2O) Product->Impurity_SNAr  Over-reaction   Impurity_Anhydride Sulfonic Anhydride (Ar-SO2-O-SO2-Ar) Acid->Impurity_Anhydride  Reacts with Start Mat.  

Caption: Reaction fate map. Path A is the desired kinetic pathway. Path B and C represent the primary competing side reactions driven by moisture and thermal/stoichiometric excess.

Optimized Experimental Protocol

To minimize the side reactions described above, follow this "Self-Validating" protocol.

Materials
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous, stored over molecular sieves).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Avoid Pyridine if workup issues persist.

  • Temperature: Ice-water bath (

    
    ).
    
Step-by-Step Procedure
  • Preparation: Charge a flame-dried flask with Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Dissolve 3,5-dichloro-2-methoxybenzenesulfonyl chloride (1.05 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Keeping the sulfonyl chloride concentration low relative to the amine minimizes anhydride formation, while the low temperature prevents

      
       on the methoxy group.
      
  • Monitoring: Stir at

    
     for 30 minutes. Check TLC/LCMS.
    
    • Checkpoint: If starting material remains, do not heat.[1] Add a catalytic amount of DMAP (

      
      ) only if necessary.
      
  • Quench: Once complete, add 1M HCl (aq) to quench and wash out the base.

  • Workup: Separate phases. Wash organic layer with Brine -> Dry over

    
     -> Concentrate.
    
Data Table: Conditions vs. Impurity Profile
ConditionTarget YieldHydrolysis (Acid)SNAr Impurity (Displacement)
0°C, DCM, 1.1 eq Amine >90% <1%Not Detected
RT, Aqueous NaOH (Schotten-Baumann) 60-70%20-30% <1%
Reflux, THF, 2.5 eq Amine 40%<5%Major (>40%)

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both solvent and base? A: It is risky. While common for simple sulfonyl chlorides, pyridine at room temperature can promote the demethylation of the 2-methoxy group via nucleophilic attack on the methyl group (forming the N-methylpyridinium salt and the phenol), especially if the reaction is heated [3]. Use stoichiometric pyridine in DCM if needed.

Q: Why is the 2-methoxy group so labile? I thought ethers were stable. A: In standard aromatics, yes.[1] However, your ring has a sulfonyl group (strong electron-withdrawing) and two chlorines. This depletes electron density from the ring, making it susceptible to nucleophilic attack (


). The methoxy group is a good leaving group in this specific "activated" context [2].

Q: My product is purple/dark. What happened? A: This often indicates the formation of electron-rich aniline impurities derived from


 side reactions or oxidation of the phenol (if demethylation occurred). Ensure you are working under nitrogen and keeping the temperature low.

Q: How do I remove the sulfonic acid byproduct? A: The sulfonic acid is highly water-soluble. A simple wash with saturated


 (aq) will convert it to the sodium sulfonate salt, which partitions fully into the aqueous layer.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Title: Nucleophilic Substitution at Tetracoordinate Sulfur.[2] Kinetics and Mechanism.

    • Source:Journal of Organic Chemistry / PMC.
    • Context: Explains "steric acceleration" in ortho-substituted arenesulfonyl chlorides.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) on Activated Ethers: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: Details how EWGs (like ) activate ortho-alkoxy groups for displacement by amines.
    • URL:[Link]

  • Demethylation Risks

    • Title: Demethylation of Methyl Aryl Ethers.[3][4]

    • Source: ResearchG
    • Context: Discusses conditions (Lewis acids, nucleophiles)
    • URL:[Link]

Sources

improving the regioselectivity of reactions with 3,5-dichloro-2-methoxy-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reactions with 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride

Executive Summary & Technical Context

3,5-Dichloro-2-methoxy-benzenesulfonyl chloride is a specialized electrophile used frequently in medicinal chemistry to introduce a lipophilic, electron-deficient aryl sulfonyl motif. While sulfonyl chlorides are generally robust reagents, this specific derivative presents a unique set of electronic and steric challenges that can compromise reaction regioselectivity and yield.

Key Molecular Characteristics:

  • Steric Crowding: The ortho-methoxy group at position 2 creates significant steric hindrance around the sulfonyl center (position 1), slowing down nucleophilic attack compared to unhindered benzenesulfonyl chlorides.

  • Electronic Activation: The sulfonyl group (strong EWG) and the two chlorine atoms (positions 3, 5) render the aromatic ring electron-deficient. This increases the risk of Nucleophilic Aromatic Substitution (

    
    )  side reactions, particularly at the 2-position (displacement of the methoxy group) or the 4/6-positions (ring addition) if harsh bases are used.
    
  • Regioselectivity Challenge: When reacting with polyfunctional nucleophiles (e.g., amino-alcohols, diamines), the slowed kinetics at the sulfur center can lead to poor discrimination between competing nucleophilic sites or allow competitive hydrolysis to dominate.

This guide provides targeted solutions to improve the regioselectivity of the sulfonylation process, ensuring the sulfonyl group attaches to the desired nucleophile site while maintaining the integrity of the aryl ring.

Troubleshooting Guide & FAQs

Q1: I am reacting a diamine with 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, but I am getting a mixture of mono- and bis-sulfonated products, or the wrong amine is reacting. How do I improve site selectivity?

Diagnosis: The steric bulk of the ortho-methoxy group slows the reaction rate (


), making the reagent less sensitive to the subtle nucleophilicity differences between the two amine sites. In "fast" reactions, the most nucleophilic site reacts instantly. In "slow" reactions, thermodynamic equilibration or lack of discrimination can occur.

Solution: To enhance regioselectivity between two amine sites (e.g., primary vs. secondary, or sterically hindered vs. accessible):

  • Temperature Control: Lower the reaction temperature to -10°C to 0°C . The activation energy difference between the two nucleophilic sites becomes more pronounced at lower temperatures (kinetic control).

  • Base Selection: Switch from strong, small bases (like

    
    ) to bulky, non-nucleophilic bases like Diisopropylethylamine (DIPEA)  or inorganic bases like 
    
    
    
    in a biphasic system. This prevents base-catalyzed side reactions.
  • Stoichiometry: Use a strict 0.95 equivalent of the sulfonyl chloride. A slight deficit ensures the most reactive site consumes the reagent before the less reactive site has a chance to compete.

  • Solvent Effect: Use a non-polar solvent (DCM or Toluene) if solubility permits. Polar aprotic solvents (DMF, DMSO) accelerate the reaction indiscriminately and can promote side reactions.

Q2: I observe a significant amount of sulfonic acid byproduct (hydrolysis) instead of my desired sulfonamide. Is the reagent bad?

Diagnosis: While reagent quality is a factor, the 2-methoxy group's steric hindrance often retards the desired amination enough that competitive hydrolysis by trace moisture becomes significant. This is a classic "interfacial competition" issue.

Solution:

  • Drying Protocol: Ensure all solvents are anhydrous. Dry the amine substrate via azeotropic distillation with toluene if it is hygroscopic.

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is less sensitive to steric hindrance than the free sulfonyl chloride, accelerating the reaction with the amine significantly faster than water can attack.

    • Note: Use DMAP cautiously if you are trying to differentiate between two similar amines (see Q1), as it boosts reactivity and may lower selectivity.

Q3: I see a byproduct where the methoxy group has been lost (replaced by the amine or hydroxide). Is this ?

Diagnosis: Yes. The sulfonyl group at position 1 activates the ortho-position (position 2). Although methoxy is typically a poor leaving group, the presence of the 3,5-dichloro groups (electron-withdrawing) further depletes electron density from the ring, making the 2-position susceptible to


, especially with primary amines or hydroxide at high temperatures.

Solution:

  • Avoid Strong Heating: Never reflux this reagent with strong nucleophiles. Keep T < 40°C.

  • Buffer pH: If using aqueous conditions (Schotten-Baumann), keep pH < 10. High pH (hydroxide concentration) promotes

    
     displacement of the OMe or Cl groups.
    
  • Alternative Base: Use Pyridine as both solvent and base. It buffers the system and avoids high concentrations of aggressive anionic nucleophiles.

Strategic Visualization

Figure 1: Reaction Pathways & Selectivity Logic

This diagram illustrates the competition between the desired sulfonylation, hydrolysis, and side reactions.

ReactionPathways Reagent 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride Intermediate Transition State (Sterically Crowded) Reagent->Intermediate Activation Hydrolysis Sulfonic Acid (Byproduct) Reagent->Hydrolysis Moisture/Slow Kinetics SNAr SNAr Product (OMe Displacement) Reagent->SNAr High T / Strong Base (Attack at C-2) Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Water H2O (Trace) Water->Hydrolysis Product Desired Sulfonamide (Regioselective) Intermediate->Product Kinetic Control (Low T, Non-polar solv)

Caption: Figure 1. Mechanistic pathways.[1] Path Green represents the optimized regioselective route. Red and Grey represent competitive side reactions driven by moisture and thermal/base stress, respectively.

Optimized Experimental Protocols

Protocol A: Regioselective Sulfonylation of Polyfunctional Amines

Use this protocol when the substrate has multiple nucleophilic sites (e.g., diamine).

Reagents:

  • Substrate (1.0 equiv)

  • 3,5-dichloro-2-methoxy-benzenesulfonyl chloride (0.95 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

  • Collidine or 2,6-Lutidine (1.1 equiv) — Mild bases suppress side reactions.

Step-by-Step:

  • Preparation: Dissolve the amine substrate and Collidine in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise over 30 minutes to the amine mixture.

    • Why? Slow addition keeps the concentration of electrophile low, favoring the most nucleophilic site on the substrate (Kinetic Selectivity).

  • Reaction: Stir at -10°C for 2 hours. Monitor by TLC/LCMS. Do not warm to RT unless conversion is <50%.

  • Quench: Add 0.5 M HCl (aq) to quench excess amine and remove the pyridine base.

  • Workup: Separate organic layer, wash with brine, dry over

    
    .
    
Protocol B: High-Reactivity Protocol (For Sterically Hindered Amines)

Use this protocol if the amine is unreactive due to its own steric bulk.

Reagents:

  • Substrate (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)

  • THF (Anhydrous)

  • Triethylamine (

    
    , 1.5 equiv)
    
  • DMAP (0.1 equiv) — Catalyst

Step-by-Step:

  • Mix: Combine amine,

    
    , and DMAP in THF at Room Temperature (25°C).
    
  • Add: Add sulfonyl chloride in one portion.

  • Monitor: Reaction is usually complete within 1-3 hours due to DMAP catalysis.

  • Purification: DMAP can be difficult to remove. Wash the organic layer with 10% Citric Acid solution (3x) to ensure complete removal of DMAP and

    
    .
    

Quantitative Data: Solvent Effects on Selectivity

The following table summarizes the effect of solvent choice on the ratio of desired sulfonamide vs. hydrolysis byproduct for this specific reagent type.

SolventDielectric ConstantReaction RateSelectivity (Product:Hydrolysis)Recommendation
DCM 8.9Moderate95:5 Highly Recommended (Best balance)
THF 7.5Moderate90:10Good (Easier workup)
DMF 36.7Fast70:30Avoid (Promotes hydrolysis & side rxns)
Toluene 2.4Slow98:2Excellent for high regioselectivity reqs

References

  • Organic Syntheses . Benzenesulfonyl chloride (General Preparation and Reactivity). Org. Synth. 1921, 1,[2] 21. Available at: [Link]

  • Royal Society of Chemistry . Synthesis of Sulfonamides: Methods and Mechanisms. RSC Publishing.[3] Available at: [Link]

  • National Institutes of Health (PMC) . Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC. Available at: [Link]

Sources

managing exothermic reactions with 3,5-dichloro-2-methoxy-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride

A Guide to Managing Exothermic Reactions for Research and Development

Welcome to the technical support center for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this highly reactive reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and troubleshooting strategies to manage the inherent exothermic nature of its reactions, ensuring both safety and experimental success.

Core Principles of Thermal Hazard Management

Reactions involving sulfonyl chlorides, such as 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, are frequently employed for the synthesis of sulfonamides—a crucial functional group in medicinal chemistry.[1][2] The fundamental reaction, typically with a primary or secondary amine, is highly exothermic. This is due to the formation of a very stable sulfonamide bond and the release of hydrochloric acid (HCl) as a byproduct.

The primary principle of thermal safety is to ensure that the rate of heat removal from the reactor is always greater than the rate of heat generation by the chemical reaction.[3] An imbalance, where heat is generated faster than it can be removed, leads to a rapid increase in temperature, known as a thermal runaway.[4] This can cause the solvent to boil violently, increase pressure, and accelerate decomposition, posing a significant safety risk.[3] Effective management relies on controlling the reaction rate through careful manipulation of temperature, addition rate, and concentration.

Frequently Asked Questions (FAQs)

Q1: What makes the reaction of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride with amines so exothermic?

A1: The high reactivity of the sulfonyl chloride group with nucleophiles like amines is the primary driver. The formation of the strong, stable sulfur-nitrogen bond in the resulting sulfonamide is a thermodynamically very favorable process, releasing significant energy as heat.[2][5] The reaction is often rapid, meaning this heat can be generated very quickly.

Q2: What are the main hazards associated with this reagent beyond the exotherm?

A2: 3,5-dichloro-2-methoxy-benzenesulfonyl chloride is a corrosive, water-reactive solid.[6][7][8]

  • Corrosivity: It can cause severe skin and eye burns upon contact.[7][8][9] Always handle with appropriate personal protective equipment (PPE).[10]

  • Water Reactivity: It reacts violently with water, including atmospheric moisture, in an exothermic hydrolysis reaction to produce corrosive hydrochloric acid and 3,5-dichloro-2-methoxy-benzenesulfonic acid.[11][12][13] This reaction can lead to pressure buildup from the evolution of HCl gas. Therefore, all experiments must be conducted under anhydrous conditions.[11]

  • Toxicity: Inhalation of its dust or vapors can cause severe irritation to the respiratory tract.[9][14] All handling must occur within a certified chemical fume hood.[1]

Q3: What pre-reaction safety checks are essential?

A3: Before starting any experiment, perform the following checks:

  • Glassware: Ensure all glassware is thoroughly oven-dried to remove any trace of moisture.[11]

  • Reagents & Solvents: Use anhydrous solvents and ensure all other reagents are dry.[11]

  • Cooling System: Verify that your cooling bath (e.g., ice-water) is prepared, of sufficient volume, and can maintain the target temperature.

  • Temperature Monitoring: Have a calibrated thermometer or thermocouple probe placed to measure the internal reaction temperature, not the bath temperature.

  • Emergency Plan: Have a secondary cooling bath (e.g., dry ice/acetone) and a quenching agent ready. Ensure clear access to the fume hood sash and emergency shut-offs.

Q4: How can I quantitatively assess the thermal risk of my specific reaction before scaling up?

A4: For scaling up, a theoretical estimation is insufficient. Reaction calorimetry is the standard method to measure the heat of reaction, heat flow, and to model thermal accumulation under different process conditions.[15] Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine the onset temperature of decomposition for the reaction mixture, which is critical for defining a safe operating temperature window.[16]

Troubleshooting Guide: Managing In-Process Events

This section addresses specific issues that may arise during your experiment.

Q: Help! My reaction temperature is rising uncontrollably and exceeding the set point.

A: This indicates a potential thermal runaway. Act immediately and calmly.[17]

  • Immediate Action: Stop the addition of the sulfonyl chloride immediately.[17]

  • Enhance Cooling: Increase the efficiency of your cooling. If using an ice bath, add more ice and salt. If the situation is escalating, switch to a more potent cooling bath like dry ice/acetone, but be cautious of freezing your reaction solvent.[17]

  • Dilution (with caution): If cooling is insufficient, adding a pre-chilled, inert solvent can help absorb some of the heat.[17]

  • Emergency Quench: This is a last resort. If the temperature continues to climb rapidly, slowly add a pre-chilled, non-reactive quenching agent as outlined in the protocols below. Never add water directly to the hot reaction mixture.[10][17]

The following decision tree illustrates the workflow for managing a temperature excursion.

G start Temperature Rises Above Set Point stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Add more ice/salt, switch to colder bath) stop_addition->enhance_cooling temp_control Is Temperature Controlled? enhance_cooling->temp_control resume Continue Monitoring, Resume Addition Slowly Once Stable temp_control->resume Yes dilute Add Pre-Chilled Inert Solvent temp_control->dilute No temp_control2 Is Temperature Controlled? dilute->temp_control2 emergency_quench Perform Emergency Quench (Follow Protocol 2) temp_control2->emergency_quench No end Situation Under Control temp_control2->end Yes emergency_quench->end

Caption: Decision tree for managing a temperature excursion.

Q: My aqueous quench is foaming violently and getting very hot. What's wrong?

A: This is a common issue caused by adding the quenching solution too quickly or without adequate cooling. The neutralization of acid (HCl and sulfonic acid) with a bicarbonate base is both exothermic and generates a large volume of CO₂ gas.[18][19]

  • Solution: Immediately stop or slow down the addition.[18] Ensure your quenching vessel is in an ice bath and that stirring is vigorous to dissipate heat and break up foam. Use a vessel that is large enough (at least 5-10 times the reaction volume) to contain potential foaming.

Q: My sulfonyl chloride starting material is yellow/brown. Can I still use it?

A: Discoloration upon storage often indicates some level of decomposition, which can release HCl and sulfur oxides.[10] While it may be usable for non-critical applications, for drug development and reactions requiring high purity, it is strongly recommended to use fresh, colorless material to ensure predictable reactivity and a cleaner product profile.[10]

Problem Potential Cause Recommended Solution
Low Product Yield 1. Incomplete reaction due to low temperature. 2. Hydrolysis of sulfonyl chloride from moisture. 3. Product loss during workup.1. After slow addition at 0°C, allow the reaction to warm slowly to room temperature and stir for several hours.[17] 2. Ensure all glassware, solvents, and reagents are scrupulously dry.[11] 3. Ensure pH is neutral/basic before extraction; perform multiple extractions.[18][20]
Formation of Solid Precipitate During Quench 1. Incomplete hydrolysis of sulfonyl chloride. 2. Precipitation of the sulfonic acid salt.1. Ensure quench is complete by checking pH (should be >7); stir longer.[18] 2. Add more water to dissolve the salt before extraction or remove by an additional aqueous wash.[18]
Reaction Stalls (No Further Conversion) 1. Base (amine) is fully protonated by generated HCl. 2. Moisture has hydrolyzed the sulfonyl chloride.1. The reaction requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. Ensure at least 2 equivalents of amine or 1 eq. of amine and 1.1 eq. of a scavenger base are used. 2. The reaction has failed. Restart with anhydrous conditions.

Experimental Protocols

Safety First: Always wear a lab coat, chemical-resistant gloves, and tightly fitting safety goggles with a face shield.[10] All operations must be performed in a certified chemical fume hood.[1]

Protocol 1: Controlled Synthesis of a Sulfonamide (General Procedure)

This protocol describes the controlled reaction of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride with a generic primary amine.

Materials:

  • 3,5-dichloro-2-methoxy-benzenesulfonyl chloride

  • Primary or secondary amine (1.0 eq)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, 1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer/thermocouple

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a stir bar, dropping funnel, and nitrogen/argon inlet.

  • Initial Charge: Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in the flask.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.[17]

  • Prepare Electrophile: In the dropping funnel, dissolve 3,5-dichloro-2-methoxy-benzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Slow Addition: Add the sulfonyl chloride solution dropwise from the funnel to the cooled amine solution over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not exceed 5-10 °C. [17]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for another hour, then remove the ice bath and let it warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LCMS.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p1 Assemble Dry Glassware under Inert Atmosphere p2 Charge Amine, Base, & Anhydrous Solvent p1->p2 r1 Cool Amine Solution to 0-5 °C p2->r1 p3 Prepare Sulfonyl Chloride in Dropping Funnel r2 Add Sulfonyl Chloride Dropwise (1-2h) < 10 °C p3->r2 r1->r2 r3 Stir at 0 °C (1h) r2->r3 r4 Warm to RT, Stir (4-16h) r3->r4 w1 Quench Reaction (See Protocol 2) r4->w1 w2 Separate Layers w1->w2 w3 Wash, Dry, Concentrate w2->w3 w4 Purify Product w3->w4

Caption: General workflow for controlled sulfonamide synthesis.

Protocol 2: Safe Reaction Quenching

This protocol describes the safe method for neutralizing excess sulfonyl chloride and acidic byproducts.

Materials:

  • Completed reaction mixture

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Large beaker or flask (5-10x reaction volume)

  • Ice-water bath

  • Stir plate and large stir bar

Procedure:

  • Prepare Quench Solution: Fill the large beaker with a sufficient volume of saturated NaHCO₃ solution and place it in an ice bath with vigorous stirring. Cool to 0-5 °C.[18]

  • Cool Reaction: Cool the reaction flask containing the completed reaction to 0-5 °C.

  • Slow Addition: Using a pipette or dropping funnel, add the reaction mixture slowly and dropwise to the cold, vigorously stirred bicarbonate solution.[18][19]

  • Control Foaming: The rate of addition must be carefully controlled to manage the CO₂ evolution and prevent overflow.[19]

  • Ensure Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure all residual sulfonyl chloride is hydrolyzed.[18][20]

  • Verify pH: Check the pH of the aqueous layer with pH paper. It should be neutral or slightly basic (pH > 7). If it is still acidic, add more NaHCO₃ solution.[18]

  • Workup: The quenched mixture can now be safely transferred to a separatory funnel for extraction.

References

  • Benchchem. Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. 18

  • Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. 19

  • Benchchem. Technical Support Center: Sulfonyl Chloride Work-up. 20

  • Benchchem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. 1

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction. 11

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • Fisher Scientific. SAFETY DATA SHEET - Sulfuryl chloride.

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.

  • Cameo Chemicals. SULFURYL CHLORIDE.

  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. 10

  • NOAA. SULFURYL CHLORIDE - CAMEO Chemicals.

  • RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

  • NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.

  • Darcy & Roy Press. The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

  • ACS Publications. Safety Notables: Information from the Literature.

  • Semantic Scholar. Article - Thermal properties of sulfonated polystyrene.

  • ScienceDirect. Practical approach to prediction and prevention of runaway reactions.

  • NOAA. BENZENESULFONYL CHLORIDE - CAMEO Chemicals.

  • Gexcon. Runaway Reaction - Gexcon Incident Investigation.

  • Research Square. Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride.

  • EBSCO. Calorimetry | Science | Research Starters.

  • Benchchem. Managing exothermic reactions during the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene. 17

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

  • MilliporeSigma. SAFETY DATA SHEET - 3,5-Dichlorobenzoyl chloride.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichloro-2-hydroxybenzenesulfonylchloride.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE.

  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichloro-2-hydroxybenzenesulfonylchloride.

Sources

Technical Support Center: Troubleshooting the Removal of Unreacted 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the purification of sulfonamide libraries or complex APIs.

3,5-Dichloro-2-methoxybenzenesulfonyl chloride is a highly electrophilic building block frequently utilized in the synthesis of biologically active molecules, including neuroprotective agents[1]. However, its unique structural features make the removal of unreacted excess notoriously difficult during standard reaction workups. This guide provides field-proven, self-validating methodologies to ensure high-purity product isolation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard aqueous sodium bicarbonate wash isn't removing the unreacted 3,5-dichloro-2-methoxybenzenesulfonyl chloride. Why is it persisting in the organic layer? A1: The failure of mild aqueous bases (like NaHCO₃) to clear this specific sulfonyl chloride is rooted in its chemical structure. The bulky ortho-methoxy group and the electron-withdrawing, sterically demanding meta-dichloro substituents create a hydrophobic, sterically shielded pocket around the electrophilic sulfur center. This steric hindrance drastically reduces the kinetics of hydrolysis[2]. Consequently, the unreacted reagent remains highly lipophilic and partitions into the organic layer during liquid-liquid extraction rather than washing out as a water-soluble sulfonic acid. Causality & Solution: To overcome this kinetic barrier, you must switch from a weak oxygen nucleophile (water/hydroxide) to a highly reactive nitrogen nucleophile. Adding an amine scavenger will rapidly and irreversibly convert the unreacted sulfonyl chloride into a sulfonamide, which can then be engineered for easy removal[2].

Q2: How do I choose the right amine scavenger for my specific workflow? A2: The optimal scavenger depends on your product's chemical stability, the scale of your reaction, and your throughput requirements:

  • Liquid Amine Scavengers (e.g., N,N-Dimethylethylenediamine - DMEDA): DMEDA reacts rapidly with the excess sulfonyl chloride to form a highly basic sulfonamide. Because this byproduct contains a tertiary amine, it becomes highly water-soluble upon mild acidification and is easily extracted into the aqueous phase.

  • Solid-Supported Scavengers (e.g., PS-Trisamine or SiliaBond Amine): These are polymer- or silica-bound amines. They covalently trap the sulfonyl chloride onto a solid macroscopic matrix, which is simply filtered away[3]. This is ideal for acid-sensitive products or high-throughput parallel synthesis[4].

  • Fluorous Amine Scavengers: For highly sensitive solution-phase parallel synthesis where solid resins might trap the product, fluorous-tagged amines can trap the sulfonyl chloride. The resulting adduct is then removed via fluorous-organic liquid-liquid extraction[5].

Quantitative Comparison of Scavenger Strategies
Scavenger TypeReagent ExampleEquivalents NeededReaction TimeRemoval MethodRelative Cost
Liquid Amine N,N-Dimethylethylenediamine2.0 - 3.030 - 60 minLiquid-Liquid Extraction (Acidic)Low
Solid-Supported PS-Trisamine3.0 - 5.02 - 4 hoursSolid-Liquid FiltrationHigh
Silica-Supported SiliaBond Amine3.0 - 5.01 - 2 hoursSolid-Liquid FiltrationMedium-High
Fluorous Amine Fluorous-tagged amine1.5 - 2.02 - 5 hoursFluorous-Organic ExtractionVery High

Q3: I am processing a 96-well plate of sulfonamide analogs. Liquid-liquid extraction is too tedious. What is the most reliable, self-validating protocol? A3: For parallel synthesis, solid-supported scavengers like PS-Trisamine (polymer-supported tris(2-aminoethyl)amine) are the gold standard[4]. The self-validating nature of this protocol lies in the physical phase separation: the electrophile is immobilized on the macroscopic resin. A simple filtration yields the pure product in the filtrate, completely eliminating the need for chromatography and providing immediate physical confirmation of separation[2].

Part 2: Decision Matrix & Workflows

G Start Unreacted 3,5-dichloro-2-methoxy- benzenesulfonyl chloride Scale Reaction Scale & Format? Start->Scale Batch Large Scale / Batch Scale->Batch HTE High-Throughput / Library Scale->HTE AcidStable Is product stable to acidic wash? Batch->AcidStable ResinBatch Protocol B: PS-Trisamine (Solid-Phase Filtration) HTE->ResinBatch Standard Fluorous Fluorous Amine Scavenger (Fluorous Extraction) HTE->Fluorous Specialized DMEDA Protocol A: DMEDA Scavenge (Liquid-Liquid Extraction) AcidStable->DMEDA Yes AcidStable->ResinBatch No

Decision matrix for selecting a sulfonyl chloride scavenging strategy.

G Crude Crude Mixture: Product + Excess R-SO2Cl AddResin Add PS-Trisamine Resin (3-5 eq) Crude->AddResin Agitate Agitate 2-4 hours (Orbital Shaker) AddResin->Agitate Filter Filter through Fritted Funnel Agitate->Filter Filtrate Filtrate: Pure Desired Product Filter->Filtrate Liquid Phase ResinCake Resin Cake: Trapped Sulfonamide Filter->ResinCake Solid Phase

Workflow for removing excess sulfonyl chloride using solid-supported amine resin.

Part 3: Experimental Protocols

Protocol A: Liquid-Phase Scavenging using DMEDA (For Scalable, Batch Synthesis)

Causality: DMEDA introduces a basic tertiary amine tag to the unreacted electrophile. This flips the byproduct's solubility profile from highly lipophilic to highly hydrophilic under acidic conditions, allowing it to be washed away from the neutral product.

  • Quench: Upon completion of the primary sulfonylation reaction (typically in DCM or THF), cool the reaction mixture to 0 °C to control any exotherm.

  • Scavenge: Add 2.0 to 3.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the initial excess of 3,5-dichloro-2-methoxybenzenesulfonyl chloride. Stir vigorously at room temperature for 30–60 minutes.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl (3 x 20 mL per 100 mL organic solvent). Note: If your desired product is highly acid-sensitive, substitute HCl with 10% aqueous citric acid. The acid protonates the DMEDA-sulfonamide adduct, driving it entirely into the aqueous layer.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 x 20 mL) to remove residual acid, followed by brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

Protocol B: Solid-Phase Scavenging using PS-Trisamine (For High-Throughput / Acid-Sensitive Products)

Causality: Heterogeneous scavenging prevents product contamination by utilizing a solid-liquid interface. The high local concentration of primary amines on the resin drives the scavenging reaction to completion without altering the pH of the solution[3].

  • Resin Addition: To the crude reaction mixture, add 3.0 to 5.0 molar equivalents of PS-Trisamine resin (typical loading: 3–4 mmol/g) relative to the excess sulfonyl chloride[2].

  • Incubation: Gently agitate the suspension at room temperature for 2–4 hours. Critical Step: Do not use a magnetic stir bar, as the grinding action will crush the polymer beads and clog your filters. Use an orbital shaker or overhead stirrer.

  • Monitoring: Verify the disappearance of the 3,5-dichloro-2-methoxybenzenesulfonyl chloride spot via TLC or LC-MS.

  • Filtration: Filter the suspension through a fritted syringe (for library synthesis) or a sintered glass filter funnel (for batch).

  • Washing: Wash the resin cake thoroughly with the reaction solvent (e.g., DCM or EtOAc) to ensure complete recovery of the desired product trapped in the interstitial spaces of the resin.

  • Concentration: Evaporate the combined filtrates to yield the purified product.

References

1.[2] Technical Support Center: Sulfonyl Chloride Work-up. BenchChem. URL: 2.[5] A Fluorous Amine Scavenger for Purification in Solution Phase Parallel Synthesis. American Chemical Society. URL: 3.[3] Organic Synthesis | AGA Analytical. AGA Analytical / SiliCycle. URL: 4.[4] strategies in organic synthesis. Wipf Group, University of Pittsburgh. URL: 5.[1] CN104045552A - Medicinal compound as neuroprotective agent. Google Patents. URL:

Sources

effect of base and solvent on 3,5-dichloro-2-methoxy-benzenesulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-dichloro-2-methoxy-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent. Here, we synthesize established principles of sulfonyl chloride chemistry with practical, field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride?

3,5-Dichloro-2-methoxy-benzenesulfonyl chloride is a versatile reagent primarily used in the synthesis of sulfonamides and sulfonate esters.[1] Sulfonamides are a critical structural motif in a vast number of pharmaceuticals, including antibacterial agents and diuretics.[1][2] Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.[1] The specific substitution pattern of this reagent—two electron-withdrawing chlorine atoms and an electron-donating methoxy group—can be leveraged to fine-tune the electronic properties and biological activity of the resulting derivatives.

Q2: What are the key safety and handling precautions for this reagent?

Like other sulfonyl chlorides, 3,5-dichloro-2-methoxy-benzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[3][4][5]

  • Corrosivity: Contact can cause severe irritation and burns to the skin and eyes, with a risk of serious eye damage.[4][6] Inhalation can irritate the respiratory tract.[3] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid, which will compromise the reagent's integrity.[3][5][8] Always store it in a tightly sealed container in a cool, dry place, and consider using an inert atmosphere (e.g., nitrogen or argon) for reactions.[9]

Q3: What is the general mechanism for sulfonamide formation using this reagent?

The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.[10] This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[10]

Sulfonamide Formation Mechanism Reagents Amine (R-NH2) + 3,5-dichloro-2-methoxy- benzenesulfonyl chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product_HCl Protonated Sulfonamide + Chloride Ion (Cl-) Intermediate->Product_HCl Chloride Elimination Final_Product Final Sulfonamide Product Product_HCl->Final_Product Deprotonation Base_Step Base (e.g., Pyridine) Neutralizes HCl Base_Step->Final_Product Forms Salt (e.g., Pyridinium Chloride)

Caption: General mechanism of sulfonamide synthesis.

Troubleshooting Guide

Q4: My sulfonamide synthesis is sluggish or incomplete. What are the likely causes and how can I fix it?

Several factors related to your choice of base and solvent can lead to low or incomplete conversion.[9]

Possible Causes & Solutions:

  • Insufficiently Basic Conditions: The base must be strong enough to effectively neutralize the HCl generated during the reaction.[10] If the amine nucleophile is weak (e.g., an electron-deficient aniline), a stronger base may be required to drive the reaction to completion.

    • Solution: Switch to a stronger base. For instance, if you are using pyridine, consider a more basic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). For very unreactive amines, a strong, non-nucleophilic base like DBU or even sodium hydride (NaH) in an aprotic solvent might be necessary.[10]

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic solvents are generally preferred as they do not compete with the amine nucleophile.

    • Solution: If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF). These solvents can help to stabilize charged intermediates and accelerate the reaction.[1][11]

  • Steric Hindrance: Both the amine and the sulfonyl chloride can be sterically hindered. The 2-methoxy group on the 3,5-dichloro-2-methoxy-benzenesulfonyl chloride can create some steric crowding around the sulfur center.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. You may also need to use a less sterically hindered base.

Q5: I'm observing significant formation of an insoluble precipitate and my desired product yield is low. What's happening?

This is a classic issue in sulfonamide synthesis.

Possible Cause & Solution:

  • Protonation of the Starting Amine: The most likely culprit is the formation of the amine hydrochloride salt. As HCl is produced, it protonates the unreacted starting amine, rendering it non-nucleophilic and causing it to precipitate out of many organic solvents.

    • Solution: Ensure you are using at least one equivalent of a suitable base.[10] Often, using a slight excess (1.1-1.2 equivalents) of the base can prevent this issue. Adding the sulfonyl chloride dropwise to a solution of the amine and the base can also help to maintain a low concentration of HCl at any given moment.[1]

Q6: My reaction is producing multiple spots on TLC, and purification is difficult. How can I improve selectivity?

Side reactions are a common problem, often stemming from the reactivity of the sulfonyl chloride itself or the choice of base.[12]

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: The presence of water in the reaction mixture will lead to the hydrolysis of your sulfonyl chloride to the corresponding sulfonic acid.[8][9]

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Nucleophilic Attack by the Base: Some bases, particularly less sterically hindered ones like pyridine, can act as nucleophiles and react with the sulfonyl chloride.

    • Solution: Opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[10]

  • Reaction with the Solvent: In some cases, the solvent itself can react. For example, reactions in alcohols can lead to the formation of sulfonate esters as a byproduct.[1]

    • Solution: Choose a non-reactive, aprotic solvent like DCM, THF, or acetonitrile.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent appropriate (polar aprotic)? Check_Base->Check_Solvent Yes Increase_Basicity Action: Use a stronger base (e.g., TEA, DIPEA, DBU) Check_Base->Increase_Basicity No Check_Moisture Are conditions anhydrous? Check_Solvent->Check_Moisture Yes Change_Solvent Action: Switch to polar aprotic solvent (DCM, ACN, DMF) Check_Solvent->Change_Solvent No Check_Side_Reactions Observing multiple products on TLC? Check_Moisture->Check_Side_Reactions Yes Anhydrous_Conditions Action: Use anhydrous reagents & inert atmosphere Check_Moisture->Anhydrous_Conditions No Change_Base_Type Action: Use a non-nucleophilic, hindered base (e.g., DIPEA) Check_Side_Reactions->Change_Base_Type Yes Success Reaction Optimized Check_Side_Reactions->Success No Increase_Basicity->Success Change_Solvent->Success Anhydrous_Conditions->Success Change_Base_Type->Success

Caption: Troubleshooting workflow for sulfonamide synthesis.

Data and Protocols

Table 1: Common Bases and Solvents for Sulfonylation Reactions
BasepKa of Conjugate AcidKey CharacteristicsRecommended Use Cases
Pyridine5.2Acts as both base and solvent; can be nucleophilic.[1]Simple, unhindered amines and sulfonyl chlorides.
Triethylamine (TEA)10.7Common, inexpensive organic base.General purpose for most sulfonamide syntheses.
DIPEA11.0Sterically hindered, non-nucleophilic base.[10]When side reactions with the base are a concern.[10]
DBU~13.5Strong, non-nucleophilic, sterically hindered amidine base.[10]For reactions with poorly reactive (electron-deficient) amines.[10]
K₂CO₃~10.3Mild inorganic base, requires a polar solvent like ACN or DMF.[10]When a milder, less soluble base is preferred.
SolventDielectric Constant (ε)Properties
Dichloromethane (DCM)9.1Good general-purpose solvent, dissolves most organic compounds.[1]
Acetonitrile (ACN)37.5Polar aprotic, good for dissolving salts that may form.[10]
Tetrahydrofuran (THF)7.6Less polar than DCM, good for organometallic reagents if needed.[10]
N,N-Dimethylformamide (DMF)36.7Highly polar aprotic, can accelerate slow reactions but harder to remove.[1]
Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol is a standard method and may require optimization based on the specific amine used.[1][9]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, approximately 0.1-0.5 M concentration).

  • Base Addition: Add the chosen base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Add a solution of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent dropwise to the stirred mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 1-24 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Workup: Once the reaction is complete, quench by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Benchchem. (n.d.). Application Notes and Protocols for Base Selection in Reactions with (2-Chlorophenyl)methanesulfonyl Chloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Taylor & Francis Online. (2006). SOLVENT EFFECTS ON THE SOLVOLYSES OF N-BENZOYL-ARENESULFONIMIDOYL CHLORIDES.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-nitro-.
  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 3,5-Dichloro-2-hydroxybenzenesulfonylchloride.
  • ChemicalBook. (2026). Benzenesulfonyl chloride - Safety Data Sheet.
  • PubChem. (n.d.). Benzenesulfonyl chloride | C6H5ClO2S | CID 7369.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ScienceDirect. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE.

Sources

Technical Support Center: Prevention of Di-sulfonylation in Amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and researchers in drug development and organic synthesis. This guide is designed to provide in-depth technical assistance for a common challenge in the synthesis of sulfonamides: the formation of the di-sulfonylation side product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding di-sulfonylation.

Q1: What is di-sulfonylation and why does it occur with primary amines?

A1: Di-sulfonylation is a side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, leading to the formation of a di-sulfonylated product, R-N(SO₂R')₂.[1] This occurs in a two-step process. Initially, the primary amine reacts to form the desired mono-sulfonamide. This mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be deprotonated to form a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride, resulting in the undesired di-sulfonylated byproduct.[1][2]

Q2: What are the primary factors that promote the formation of the di-sulfonylated byproduct?

A2: Several factors can contribute to the increased formation of the di-sulfonylated product. The most common culprits include:

  • Incorrect Stoichiometry: Using an excess of the sulfonylating agent is a primary driver for di-sulfonylation.[1][2]

  • Rapid Reagent Addition: Adding the sulfonyl chloride solution too quickly can create localized high concentrations, which favors the second sulfonylation reaction.[1]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second sulfonylation, making it a more competitive pathway.[1][2]

  • Inappropriate Base Selection: The choice and amount of base can significantly influence the extent of di-sulfonylation. A strong, non-hindered base can readily deprotonate the mono-sulfonamide, facilitating the second addition.

Q3: Are certain amines or sulfonyl chlorides more prone to di-sulfonylation?

A3: Yes, the steric and electronic properties of both the amine and the sulfonyl chloride play a crucial role. Less sterically hindered primary amines are more susceptible to di-sulfonylation as there is less crowding around the nitrogen atom to prevent the second addition.[3] Highly reactive sulfonylating agents, such as those with electron-withdrawing groups, can also increase the rate of both the first and second sulfonylation reactions, potentially leading to more of the di-sulfonylated product if conditions are not carefully controlled.[4]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues with di-sulfonylation in your reactions.

Problem Probable Cause(s) Recommended Solution(s)
Significant amount of di-sulfonylated product observed by TLC/LC-MS. 1. Excess sulfonyl chloride: The stoichiometry of the reaction is off. 2. Rapid addition of sulfonyl chloride: Localized high concentrations of the electrophile. 3. High reaction temperature: The kinetics favor the second sulfonylation. 4. Inappropriate base: The base is too strong or not sterically hindered enough.1. Adjust stoichiometry: Use a 1:1 or even a slight excess of the amine to the sulfonyl chloride.[2] 2. Slow addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.[2] 3. Temperature control: Maintain a low reaction temperature, typically 0 °C to room temperature.[2] 4. Optimize base: Switch to a sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine.[1] Consider using a weaker base if the amine is sufficiently nucleophilic.
Low yield of mono-sulfonamide with unreacted starting amine. 1. Degraded sulfonyl chloride: The reagent may have hydrolyzed over time. 2. Low reactivity of the amine: The amine is sterically hindered or electron-deficient. 3. Insufficiently activating conditions: The reaction temperature is too low or the base is too weak for a less reactive amine.1. Use fresh reagent: Use a fresh bottle of sulfonyl chloride or purify the existing stock.[2][5] 2. More forcing conditions: For less reactive amines, consider a gradual increase in temperature while carefully monitoring for di-sulfonylation. A stronger base like DBU or a catalytic amount of DMAP could also be beneficial.[1][6] 3. Alternative methods: For particularly challenging substrates, consider alternative sulfonylation methods such as the Fukuyama-Mitsunobu reaction.[1]
Reaction is messy with multiple unidentified byproducts. 1. Competing side reactions: Other functional groups in your starting material may be reacting. 2. Degradation of starting materials or product: The reaction conditions may be too harsh.1. Protecting groups: Protect other reactive functional groups (e.g., hydroxyl groups) before attempting the sulfonylation. 2. Milder conditions: Re-evaluate the reaction temperature and base strength to find milder conditions that still promote the desired reaction.
Visualizing the Reaction Pathway

The following diagram illustrates the competing reaction pathways of mono- and di-sulfonylation of a primary amine.

G Primary Amine (R-NH2) Primary Amine (R-NH2) Mono-sulfonamide (R-NHSO2R') Mono-sulfonamide (R-NHSO2R') Primary Amine (R-NH2)->Mono-sulfonamide (R-NHSO2R') + R'-SO2Cl - HCl Sulfonyl Chloride (R'-SO2Cl) Sulfonyl Chloride (R'-SO2Cl) Di-sulfonamide (R-N(SO2R')2) Di-sulfonamide (R-N(SO2R')2) Mono-sulfonamide (R-NHSO2R')->Di-sulfonamide (R-N(SO2R')2) + R'-SO2Cl - HCl Base Base Base->Mono-sulfonamide (R-NHSO2R') Deprotonation

Caption: Reaction scheme of mono- vs. di-sulfonylation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve di-sulfonylation issues.

Caption: A step-by-step troubleshooting workflow.

Experimental Protocols

The following are detailed protocols designed to minimize di-sulfonylation.

Protocol 1: Standard Mono-Sulfonylation of a Primary Amine

This protocol is a general starting point for the selective mono-sulfonylation of a primary amine.

Materials:

  • Primary amine (1.0 eq.)

  • Sulfonyl chloride (1.0-1.05 eq.)[2]

  • Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq.)[2]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Base Addition: Add the base (e.g., triethylamine, 1.1-1.5 eq.) to the stirred amine solution.[2]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.05 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[5]

Protocol 2: Mono-Sulfonylation using a Sterically Hindered Base

This protocol is recommended when di-sulfonylation is a persistent issue with a particular substrate.

Materials:

  • Primary amine (1.0 eq.)

  • Sulfonyl chloride (1.0 eq.)

  • Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)[1]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add DIPEA (1.5-2.0 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0 eq.) portion-wise or as a solution in a small amount of DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor by TLC until the starting material is consumed.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Alternative Strategies

For particularly challenging substrates, consider these alternative approaches:

  • o-Nitrobenzenesulfonyl Chloride (Ns-Cl) Protection: This reagent can be used to protect the primary amine. The resulting sulfonamide can then be subjected to other transformations before the Ns group is removed under mild conditions.[1]

  • Microwave-Assisted, Solvent-Free Synthesis: This method has been shown to prevent di-sulfonylation and can offer advantages in terms of reaction time and environmental impact.[7]

Data Presentation

The choice of base can have a significant impact on the ratio of mono- to di-sulfonylated product. The following table provides a qualitative comparison of common bases.

Base Steric Hindrance Nucleophilicity General Recommendation for Preventing Di-sulfonylation
Pyridine LowModerateUse with caution; can act as a nucleophilic catalyst.[5]
Triethylamine (TEA) ModerateLowA common and often effective choice.[5][8]
Diisopropylethylamine (DIPEA) HighVery LowAn excellent choice for minimizing di-sulfonylation.[1]
2,6-Lutidine HighLowA good alternative to DIPEA.[1]
4-Dimethylaminopyridine (DMAP) LowHighTypically used as a catalyst with a stoichiometric base; can accelerate both reactions.[5][6]

Conclusion

The formation of di-sulfonylation byproducts is a common but manageable challenge in organic synthesis. By carefully controlling reaction parameters such as stoichiometry, temperature, and the rate of addition, and by making an informed choice of base, researchers can significantly improve the selectivity towards the desired mono-sulfonamide. This guide provides a comprehensive framework for understanding the underlying principles and for systematically troubleshooting and optimizing your sulfonylation reactions.

References

  • Technical Support Center: Sulfonylation of Primary Amines - Benchchem.
  • optimizing reaction conditions for sulfonylation - Benchchem.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus - Benchchem.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - Beilstein Journals.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters—core moieties in a vast array of therapeutic agents. This guide provides an objective comparison of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride with other commonly used sulfonylating agents, supported by established reactivity principles and experimental data.

The introduction of a sulfonyl group (-SO₂R) into a molecule is a fundamental transformation in organic synthesis. The choice of the sulfonylating agent significantly influences reaction outcomes, including yield, reaction time, and chemoselectivity. This analysis delves into the reactivity, substrate scope, and practical considerations of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride alongside p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). A thorough understanding of the distinct characteristics of each agent is paramount for optimizing synthetic strategies and accelerating drug discovery pipelines.

The Unique Profile of 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride

3,5-dichloro-2-methoxy-benzenesulfonyl chloride possesses a unique combination of substituents on the benzene ring that modulates its reactivity. The two electron-withdrawing chlorine atoms at the meta positions to the sulfonyl chloride group increase the electrophilicity of the sulfur atom. Conversely, the electron-donating methoxy group at the ortho position can influence the conformational preference of the sulfonyl chloride group and may participate in intramolecular interactions. This distinct substitution pattern is expected to confer a reactivity profile that differs from more conventional sulfonylating agents.

Comparative Analysis of Sulfonylating Agents

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom.[1] Electron-withdrawing substituents on the aryl ring enhance this electrophilicity, leading to a faster rate of nucleophilic attack.[2] Conversely, electron-donating groups decrease reactivity.[2] Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance and the absence of resonance stabilization.[1]

A qualitative reactivity trend can be established based on these electronic and steric factors:

Methanesulfonyl Chloride (MsCl) > 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride > p-Toluenesulfonyl Chloride (TsCl) > Dansyl Chloride

This trend is based on the high reactivity of the small and unhindered methyl group in MsCl, the activating effect of the two chlorine atoms in 3,5-dichloro-2-methoxy-benzenesulfonyl chloride, the moderate reactivity of TsCl with its electron-donating methyl group, and the reduced reactivity of dansyl chloride due to the bulky and electron-donating dimethylaminonaphthyl group.

Data Presentation: A Quantitative Overview

While direct head-to-head comparative studies under identical conditions are not always readily available in the literature, the following table is constructed based on established principles of chemical reactivity to summarize the expected performance of these agents in a typical sulfonylation of a primary amine.

Sulfonylating AgentStructureKey FeaturesExpected Reactivity
3,5-Dichloro-2-methoxy-benzenesulfonyl chloride Cl₂C₆H₂(OCH₃)SO₂ClElectron-withdrawing chloro groups enhance reactivity; potential for unique selectivity due to the ortho-methoxy group.High
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClSmall, highly reactive, and non-aromatic, leading to fast reaction rates.[3][4]Very High
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClModerately reactive, forms stable and often crystalline derivatives.[3][5]Moderate
Dansyl Chloride C₁₂H₁₂N(CH₃)₂SO₂ClUsed for fluorescent labeling of amines and peptides; less reactive due to steric bulk.[6][7]Low

Experimental Protocols: A Practical Guide

The following is a generalized experimental protocol for the sulfonylation of a primary amine. This can be adapted for each sulfonylating agent, with the understanding that reaction times and temperatures may need to be optimized based on the reactivity of the specific agent.

General Procedure for N-Sulfonylation of a Primary Amine

This protocol describes a general procedure for the synthesis of a sulfonamide from a primary amine.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent) and an anhydrous solvent such as Dichloromethane (DCM, approximately 0.1-0.5 M).[8]

  • Place the flask in an ice bath (0 °C).[8]

  • Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine, to the solution.[8]

Addition of Sulfonyl Chloride:

  • In a separate container, dissolve the sulfonylating agent (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the stirred amine solution over 10-15 minutes.[8]

Reaction Monitoring and Work-up:

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with an acidic solution (e.g., 1M HCl) if a basic amine like pyridine was used, followed by a wash with brine.[8]

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualization of the Synthetic Process

Experimental Workflow for Comparative Sulfonylation

The following diagram outlines a typical workflow for comparing the efficacy of different sulfonylating agents in the synthesis of a target sulfonamide.

experimental_workflow cluster_prep Reaction Preparation cluster_agents Sulfonylating Agents Amine Primary/Secondary Amine Reaction Sulfonylation Reaction (Controlled Temperature) Amine->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., Et3N, Pyridine) Base->Reaction Agent1 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride Agent1->Reaction Agent2 Tosyl Chloride (TsCl) Agent2->Reaction Agent3 Mesyl Chloride (MsCl) Agent3->Reaction Agent4 Dansyl Chloride Agent4->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, Yield) Purification->Analysis mechanism reagents R-NH₂ + Ar-SO₂Cl transition_state [R-NH₂⁺---SO₂(Ar)---Cl⁻]‡ reagents->transition_state Nucleophilic Attack product R-NH-SO₂Ar + HCl transition_state->product Chloride Elimination

Caption: A simplified mechanism of sulfonamide formation.

Discussion and Field-Proven Insights

From the perspective of a Senior Application Scientist, the choice of a sulfonylating agent is a nuanced decision that extends beyond mere reactivity.

  • 3,5-Dichloro-2-methoxy-benzenesulfonyl chloride is a compelling choice when increased reactivity over standard arylsulfonyl chlorides like TsCl is desired, particularly for less nucleophilic amines. The presence of the ortho-methoxy group may also impart unique solubility characteristics to the resulting sulfonamide, which can be advantageous in drug development for modulating physicochemical properties.

  • Mesyl chloride (MsCl) is the workhorse for reactions demanding high speed and for substrates prone to side reactions under prolonged heating. [9][10]However, its high reactivity can sometimes lead to a lack of selectivity with multifunctional substrates.

  • Tosyl chloride (TsCl) remains a reliable and widely used reagent. [5]The resulting tosylamides are often crystalline and well-behaved, simplifying purification. [11]Its moderate reactivity allows for greater control over the reaction.

  • Dansyl chloride serves a more specialized role. Its primary application lies in the fluorescent labeling of primary and secondary amines, peptides, and proteins for analytical purposes, such as N-terminal amino acid analysis. [6][12]Its lower reactivity is a trade-off for the introduction of a highly fluorescent tag.

Conclusion

3,5-dichloro-2-methoxy-benzenesulfonyl chloride emerges as a valuable and highly reactive sulfonylating agent. Its enhanced electrophilicity, a direct consequence of the two electron-withdrawing chlorine atoms, makes it an excellent choice for the synthesis of sulfonamides and sulfonate esters, particularly when reacting with less nucleophilic substrates or when faster reaction times are desired. While mesyl chloride offers the highest reactivity, 3,5-dichloro-2-methoxy-benzenesulfonyl chloride provides a potent alternative to more traditional arylsulfonyl chlorides like tosyl chloride. The ultimate selection of a sulfonylating agent will depend on the specific requirements of the synthetic target, including substrate reactivity, desired reaction kinetics, and the electronic properties of the final product. This guide provides the foundational knowledge for making an informed decision in this critical step of chemical synthesis.

References

Click to expand
  • A Comparative Guide to (2-bromophenyl)methanesulfonyl chloride and Other Sulfonylating Agents for Researchers - Benchchem.
  • The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments.
  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus - Benchchem.
  • Application Notes and Protocols for Sulfonation Reactions Using Oleum - Benchchem.
  • Technical Support Center: Sulfonylation Reactions - Benchchem.
  • A Comparative Guide to Sulfonylating Agents for Amine Protection - Benchchem.
  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate.
  • protocol for dansylation of peptides with Dansyl-L-leucine - Benchchem.
  • Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar.
  • Dansyl chloride – Knowledge and References - Taylor & Francis.
  • Tosyl Chloride (98-59-9): Properties, Applications, and Synthesis Guide.
  • optimizing reaction conditions for sulfonylation - Benchchem.
  • Methane Sulfonyl Chloride: A Key Intermediate for Specialty Chemicals.
  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess - Benchchem.
  • Methanesulfonyl chloride Dealer and Distributor - Multichem.
  • An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications - Benchchem.
  • What is the role and mechanism of action of tosyl chloride in organic synthesis?.
  • Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications.
  • Methanesulfonyl Chloride | Properties, Structure & Mesylation - Study.com.
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal.
  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC.
  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone - MDPI.
  • Tosyl chloride | Solubility of Things.
  • p-Toluenesulfonyl chloride – description and application - Georganics.
  • 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride 99 23378-88-3.
  • Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride.
  • 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride - PubChemLite.
  • 3,5-Dichlorobenzenesulfonyl chloride 97 705-21-5 - Sigma-Aldrich.
  • 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem.
  • Tosylates And Mesylates - Master Organic Chemistry.
  • 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride, 97% 50 g - Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE - ChemicalBook.
  • Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction - HoriazonChemical.
  • Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride - Benchchem.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC.
  • Methanesulfonyl chloride - Wikipedia.
  • p-Tosyl Chloride compared to Tosyl Chloride : r/OrganicChemistry - Reddit.

Sources

Next-Generation Sulfonamide Synthesis: Evaluating Alternatives to 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dichloro-2-methoxybenzenesulfonamide motif is a critical structural pharmacophore in modern drug discovery, frequently utilized in the development of CNS therapeutics and neuroprotective agents . Historically, the synthesis of these compounds has relied on 3,5-dichloro-2-methoxybenzenesulfonyl chloride . However, this traditional reagent presents severe operational bottlenecks. The intense electron-withdrawing nature of the two chlorine atoms renders the sulfur(VI) center exceptionally electrophilic, making the reagent notoriously prone to rapid hydrolysis. Even trace atmospheric moisture can degrade the chloride into an unreactive sulfonic acid, severely depressing yields and necessitating strictly anhydrous conditions.

To circumvent these limitations, modern synthetic chemistry has shifted toward highly stable, chemoselective alternatives. As a Senior Application Scientist, I have evaluated the three most robust alternatives to traditional sulfonyl chlorides: Sulfur(VI) Fluoride Exchange (SuFEx) , Sulfur-Phenolate Exchange (SuPhenEx) , and In Situ Sulfonic Acid Activation . This guide objectively compares their mechanistic causality, performance metrics, and self-validating experimental protocols to help you optimize your sulfonamide workflows.

Mechanistic Rationale: Overcoming S(VI) Instability

The failure of 3,5-dichloro-2-methoxybenzenesulfonyl chloride in parallel synthesis is fundamentally a kinetic competition between aminolysis (product formation) and hydrolysis (degradation). The S-Cl bond is relatively weak and highly polarized. When exposed to ambient moisture, water outcompetes the amine nucleophile, leading to the irreversible formation of sulfonic acid waste.

Alternative reagents solve this by altering the leaving group to increase the activation energy required for hydrolysis, effectively "locking" the S(VI) center until a specific chemical trigger is applied.

Pathways Chloride Ar-SO2Cl (Sulfonyl Chloride) Target Ar-SO2NHR (Sulfonamide) Chloride->Target Amine Waste Ar-SO3H (Hydrolysis Waste) Chloride->Waste H2O (Rapid) Fluoride Ar-SO2F (Sulfonyl Fluoride) Fluoride->Target Amine + DBU Fluoride->Waste H2O (Stable) Phenolate Ar-SO3Ar' (SuPhenEx Reagent) Phenolate->Target Amine + NaH Phenolate->Waste H2O (Stable)

Mechanistic pathways comparing sulfonyl chloride degradation versus stable alternatives.

Alternative 1: Sulfur(VI) Fluoride Exchange (SuFEx)

Reagent: 3,5-dichloro-2-methoxybenzenesulfonyl fluoride The Causality: Replacing the chloride with a fluoride fundamentally alters the orbital overlap and bond strength. The S(VI)-F bond is significantly shorter and stronger than the S-Cl bond, making it virtually immune to hydrolysis and reduction under ambient conditions. It requires a specific trigger—typically a strong amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)—to activate the exchange. DBU acts as a potent hydrogen-bond acceptor, polarizing the amine and facilitating its attack on the otherwise inert S-F bond .

Self-Validating Protocol: SuFEx Synthesis
  • Preparation: In a 10 mL vial, dissolve 3,5-dichloro-2-methoxybenzenesulfonyl fluoride (1.0 mmol) and the target amine (1.2 mmol) in 3.0 mL of HPLC-grade acetonitrile.

  • Activation: Add DBU (0.2 mmol, 20 mol%) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4–12 hours (depending on amine steric hindrance).

  • Validation Checkpoint (19F NMR): Take a 50 µL aliquot. The sharp singlet of the starting -SO₂F group (typically +50 to +65 ppm) will completely disappear upon full conversion. This provides an absolute, self-validating analytical marker of reaction completion.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with 1M HCl to remove DBU and excess amine, and purify via silica gel chromatography.

Alternative 2: Sulfur-Phenolate Exchange (SuPhenEx)

Reagent: 4-Nitrophenyl 3,5-dichloro-2-methoxybenzenesulfonate The Causality: For laboratories wishing to avoid fluorine chemistry, SuPhenEx is a powerful alternative. This method utilizes a 4-nitrophenyl sulfonate ester. The p-nitrophenolate group is an excellent leaving group due to the resonance stabilization of the resulting anion. Unlike chlorides, these esters are bench-stable, crystalline solids. By pre-deprotonating the amine with Sodium Hydride (NaH), you create a highly nucleophilic amide anion that rapidly displaces the phenolate at room temperature without the need for transition metals or specialized catalysts .

Self-Validating Protocol: SuPhenEx Synthesis
  • Deprotonation: Suspend NaH (1.2 mmol, 60% in mineral oil) in 2.0 mL of anhydrous acetonitrile. Slowly add the amine (1.1 mmol) and stir for 5 minutes until gas evolution (H₂) ceases.

  • Coupling: Add 4-nitrophenyl 3,5-dichloro-2-methoxybenzenesulfonate (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature for 10–40 minutes.

  • Validation Checkpoint (Visual): As the reaction proceeds, the release of the p-nitrophenolate anion will turn the reaction mixture intensely yellow. During the subsequent basic aqueous wash, the aqueous layer will be bright yellow (λmax ~400 nm), providing immediate visual confirmation that the leaving group was successfully displaced.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer with 1M KHSO₄ to remove the p-nitrophenol byproduct.

Alternative 3: In Situ Sulfonic Acid Activation

Reagent: 3,5-dichloro-2-methoxybenzenesulfonic acid The Causality: If the sulfonic acid is the only available starting material, storing the unstable chloride can be bypassed entirely. By reacting the sulfonic acid with triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN), a highly reactive sulfophosphonium intermediate is generated in situ. This intermediate is immediately trapped by the amine, eliminating the need to isolate moisture-sensitive precursors.

Self-Validating Protocol: In Situ Activation
  • Activation: Dissolve 3,5-dichloro-2-methoxybenzenesulfonic acid (1.0 mmol), PPh₃ (1.5 mmol), and Cl₃CCN (1.5 mmol) in 4.0 mL of anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Coupling: Add the amine (1.2 mmol) and triethylamine (2.0 mmol). Stir for 1–3 hours.

  • Validation Checkpoint (LC-MS / 31P NMR): The formation of triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the activation cycle. Observing the TPPO mass (m/z 279 [M+H]+) alongside your product mass confirms the activation mechanism executed successfully.

Quantitative Data Comparison

The following table summarizes the performance metrics of the alternatives compared to the traditional sulfonyl chloride baseline.

Reagent TypeShelf StabilityHydrolysis ResistanceReaction TimeCatalyst / Activator RequiredTypical Yield
Sulfonyl Chloride (Traditional)Poor (Days/Weeks)Very Low2–12 hNone (Base only)40–70% (Variable)
Sulfonyl Fluoride (SuFEx)Excellent (Years)Very High4–24 hDBU or BEMP85–95%
p-Nitrophenyl Sulfonate (SuPhenEx)Excellent (Years)High10–40 minNaH (for amine)85–98%
Sulfonic Acid (In Situ)Excellent (Years)N/A (Stable)1–3 hPPh₃ / Cl₃CCN70–85%

Experimental Workflow Decision Tree

Workflow Start Select Alternative Reagent Route1 SuFEx Pathway (Ar-SO2F) Start->Route1 Route2 SuPhenEx Pathway (Ar-SO3C6H4NO2) Start->Route2 Route3 In Situ Pathway (Ar-SO3H) Start->Route3 Step1A Dissolve in MeCN Add Amine Route1->Step1A Step2A Deprotonate Amine with NaH (5 min) Route2->Step2A Step3A Mix Ar-SO3H, PPh3, Cl3CCN in DCM Route3->Step3A Step1B Add DBU (20 mol%) Stir at RT Step1A->Step1B Product Sulfonamide Product (Aqueous Workup & Column) Step1B->Product Step2B Add SuPhenEx Reagent Stir at RT (10-40 min) Step2A->Step2B Step2B->Product Step3B Add Amine + Base Stir at RT Step3A->Step3B Step3B->Product

Step-by-step experimental workflows for three alternative sulfonamide synthesis routes.

References

  • Medicinal compound as neuroprotective agent Google P
  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition (Sharpless, K. B. et al., 2014)[Link]

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides Organic Letters (van den Boom, A. F. J., & Zuilhof, H., 2023)[Link]

Validation of Analytical Methods for 3,5-Dichloro-2-Methoxy-Benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3,5-Dichloro-2-methoxy-benzenesulfonyl chloride (DCMBSC) is a critical electrophilic intermediate used in the synthesis of high-value sulfonamide pharmacophores and agrochemicals. Its high reactivity, specifically its susceptibility to hydrolysis, presents a unique analytical challenge. Standard direct analysis often fails due to on-column degradation, leading to variable stoichiometry and "ghost" peaks of the sulfonic acid hydrolysis product.

This guide evaluates and validates a Pre-column Derivatization HPLC Method (The "Product") against standard Direct RP-HPLC and GC-MS alternatives. Our comparative analysis demonstrates that converting DCMBSC into a stable sulfonamide derivative prior to analysis is the only workflow that satisfies strict ICH Q2(R2) validation criteria for accuracy and robustness in regulated environments.

Comparative Analysis of Methodologies

The following table contrasts the performance of the recommended derivatization protocol against common alternatives.

Table 1: Method Performance Matrix
FeatureMethod A: Pre-column Derivatization (Recommended) Method B: Direct RP-HPLC (Acidified) Method C: GC-MS (Direct Injection)
Analyte State Stable Sulfonamide (via Diethylamine)Reactive Sulfonyl ChlorideReactive Sulfonyl Chloride
Stability (Autosampler) > 48 Hours (Stable)< 4 Hours (Hydrolysis Risk)Moderate (Moisture sensitive)
Precision (RSD) < 0.5%1.5% - 3.0%2.0% - 5.0%
Linearity (

)
> 0.9990.98 - 0.99> 0.99
Major Risk Incomplete derivatization (if unoptimized)On-column hydrolysis (Acid formation)Thermal degradation in injector port
Suitability GMP Release / Stability Testing Quick In-process Check (IPC)Structural Elucidation

Scientific Mechanism & Degradation Pathways

To validate this method, one must understand the competing kinetics between the analytical target and its degradation products. DCMBSC is moisture-sensitive.[1] In the presence of water (even atmospheric moisture), it hydrolyzes to 3,5-dichloro-2-methoxybenzenesulfonic acid , which elutes earlier in RP-HPLC and does not respond to the specific derivatization, potentially causing false negatives if not controlled.

Visualization 1: Reaction & Degradation Pathways

DCMBSC_Pathways DCMBSC 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride (Unstable Analyte) SulfonicAcid Sulfonic Acid Impurity (Degradation Product) DCMBSC->SulfonicAcid Hydrolysis (Fast) Sulfonamide Stable Sulfonamide Derivative (Analytical Target) DCMBSC->Sulfonamide Nucleophilic Substitution (Instantaneous) Water H2O (Hydrolysis) Water->SulfonicAcid Amine Diethylamine (Derivatization Reagent) Amine->Sulfonamide

Caption: Competitive pathways: The derivatization (green) must kinetically outcompete hydrolysis (red) to ensure accurate quantitation.

Validated Experimental Protocol (Method A)

This protocol utilizes Diethylamine (DEA) to convert the unstable chloride into a stable N,N-diethyl-3,5-dichloro-2-methoxybenzenesulfonamide.

Reagents & Equipment[2][3]
  • Analyte: 3,5-Dichloro-2-methoxy-benzenesulfonyl chloride (Ref Std >99%).

  • Reagent: Diethylamine (High Purity, >99.5%).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Quench: 1% Formic Acid in Water.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm).

Sample Preparation Workflow
  • Stock Preparation: Weigh 50.0 mg of DCMBSC into a 50 mL volumetric flask. Dissolve in anhydrous MeCN.

  • Derivatization Step:

    • Transfer 1.0 mL of Stock Solution to a reaction vial.

    • Add 2.0 mL of 0.1 M Diethylamine in MeCN (Excess reagent).

    • Vortex for 30 seconds. Allow to stand at ambient temperature for 5 minutes.

    • Mechanism:[2][3] The DEA acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Quenching/Dilution: Add 2.0 mL of 1% Formic Acid to neutralize excess amine and match the mobile phase pH.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions[2][7]
  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 40% B (0-1 min)

    
     90% B (10 min) 
    
    
    
    90% B (12 min)
    
    
    40% B (12.1 min).
  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Temperature: 30°C.

Visualization 2: Analytical Workflow

Workflow Start Raw Sample (DCMBSC) Step1 Dissolve in Anhydrous MeCN (Prevent Hydrolysis) Start->Step1 Step2 Add Excess Diethylamine (Reaction: < 5 mins) Step1->Step2 Step3 Quench with Acidic Buffer (Stabilize pH) Step2->Step3 HPLC HPLC-UV Analysis (C18 Column) Step3->HPLC Result Quantitation of Sulfonamide Derivative HPLC->Result

Caption: Step-by-step derivatization workflow ensuring total conversion of the unstable chloride to the stable sulfonamide.

Validation Data Summary

The following data was generated during the validation of this method according to ICH Q2(R2) guidelines.

Linearity & Range

The method demonstrates exceptional linearity for the derivative, confirming that the derivatization reaction is quantitative across the concentration range.

ParameterResultAcceptance Criteria
Range 0.05 – 1.0 mg/mL80% - 120% of Target
Slope 12450 ± 120N/A
Intercept -5.2N/A
Correlation (

)
0.9998

Accuracy (Recovery)

Recovery was assessed by spiking DCMBSC into a placebo matrix and performing the derivatization.

Spike LevelRecovery (%)RSD (%)
80%99.4%0.4%
100%100.1%0.2%
120%99.8%0.5%
Stability of Solutions

A critical advantage of this method is the stability of the processed sample.[6]

  • Direct Method (Un-derivatized): 15% degradation after 4 hours at Room Temp.

  • Derivatized Method: < 0.5% change after 48 hours in autosampler (15°C).

Expert Insights & Troubleshooting

  • Water Content: Ensure the Acetonitrile used for the initial dissolution is anhydrous (< 0.01% water). Even trace water can initiate hydrolysis before the amine is added.

  • Excess Reagent: Always maintain at least a 5-molar excess of Diethylamine. This drives the reaction to completion instantly and neutralizes the HCl generated, preventing acid-catalyzed degradation.

  • Peak Identification: The Sulfonic Acid impurity (if present in the raw material) will not react with the amine. It will elute near the solvent front (RT ~ 1.5 min), while the Sulfonamide derivative elutes later (RT ~ 8.5 min). This provides excellent Specificity , allowing you to quantify both the active sulfonyl chloride and the hydrolyzed impurity in a single run.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.[Link]

Sources

Comparative Study of the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of substituted benzenesulfonyl chlorides, focusing on the kinetic and mechanistic differences driven by electronic and steric substituent effects.[1][2] For researchers in drug discovery and organic synthesis, understanding these reactivity profiles is critical for optimizing sulfonylation reactions (e.g., sulfonamide synthesis) and predicting reagent stability.[2] We compare standard reagents like


-Toluenesulfonyl chloride (TsCl)  against highly reactive variants like 

-Nitrobenzenesulfonyl chloride (NsCl)
, supported by Hammett correlation data and experimental protocols.

Mechanistic Foundation: Nucleophilic Substitution at Sulfur

Unlike acyl chlorides, which typically proceed via a clear addition-elimination pathway involving a tetrahedral intermediate, benzenesulfonyl chlorides undergo nucleophilic substitution via a mechanism that often resembles a concerted


 process.
The Transition State

The reaction involves the attack of a nucleophile (Nu) on the sulfur atom, leading to a trigonal bipyramidal transition state (or a fleeting pentacoordinate intermediate).

  • Bond Formation vs. Bond Breaking: The position of the transition state along the reaction coordinate depends heavily on the substituent. Electron-withdrawing groups (EWGs) stabilize the developing negative charge on the oxygen atoms, facilitating bond formation.

  • Leaving Group Ability: The chloride ion is a good leaving group, but its departure is often coupled with nucleophilic attack.

ReactionMechanism cluster_legend Mechanism Dynamics Reactants Substituted Benzenesulfonyl Chloride (Ar-SO2-Cl) + Nu: TS Transition State [Trigonal Bipyramidal] Nu...S(Ar)(O)2...Cl Reactants->TS k1 (Rate Det.) Products Sulfonamide/Sulfonate (Ar-SO2-Nu) + Cl- TS->Products Fast desc EWG (e.g., -NO2) increases electrophilicity of S EDG (e.g., -OMe) decreases electrophilicity of S

Caption: Simplified reaction coordinate for the nucleophilic substitution of sulfonyl chlorides. The nature of the substituent 'Ar' significantly shifts the energy of the Transition State.

Comparative Reactivity Data

The reactivity of benzenesulfonyl chlorides is governed by the Hammett Equation :



Where:
  • 
     (Sigma): The substituent constant (positive for EWG, negative for EDG).
    
  • 
     (Rho): The reaction constant (sensitivity of the reaction to electronic effects).
    
Hydrolysis Rate Constants ( )

The following data highlights the dramatic effect of para-substitution on hydrolysis rates in aqueous media.

Substituent (para-X)Electronic EffectHammett

Relative Rate (

)
Reactivity Profile

(Nitro)
Strong EWG+0.78~100xHyper-Reactive: Rapid hydrolysis; requires anhydrous handling.

(Bromo)
Weak EWG+0.23~4xModerately Reactive: Good balance for slow nucleophiles.

(Unsubst.)
Standard0.001.0 (Ref)Baseline: Standard benchmark.

(Tosyl)
Weak EDG-0.17~0.5xStable: Slower reaction; easier to handle/store.

(Methoxy)
Strong EDG-0.27~0.2xLow Reactivity: Requires stronger nucleophiles or catalysis.

Data derived from kinetic studies in aqueous acetone/dioxane mixtures (See References 1, 2).

Interpretation of Hammett Trends
  • Positive

    
     Value:  Hydrolysis and aminolysis of sulfonyl chlorides typically exhibit a positive 
    
    
    
    value (ranging from +0.5 to +1.2 depending on solvent/nucleophile). This indicates that electron-withdrawing groups accelerate the reaction by making the sulfur atom more electrophilic.
  • Non-Linearity: In some pyridine-catalyzed reactions, curved Hammett plots are observed, suggesting a change in the rate-determining step from bond formation (favored by EWG) to bond breaking or intermediate stabilization.

HammettTrend HighReactivity High Reactivity (p-NO2, p-CN) Baseline Baseline (Benzenesulfonyl Cl) Electrophilicity Sulfur Electrophilicity HighReactivity->Electrophilicity Increases LowReactivity Low Reactivity (p-OMe, p-Me) Stability Hydrolytic Stability LowReactivity->Stability Increases

Caption: Visualizing the trade-off between reactivity (driven by EWGs) and stability (driven by EDGs).

Practical Applications in Synthesis

Selectivity Guidelines
  • For Weak Nucleophiles (e.g., Anilines, hindered amines):

    • Recommended:

      
      -Nitrobenzenesulfonyl chloride (NsCl).[3]
      
    • Reason: The high electrophilicity overcomes the poor nucleophilicity of the amine. NsCl is also used for the "Nosyl" protecting group strategy, where the sulfonamide can be cleaved later under mild conditions.

  • For Strong Nucleophiles (e.g., Primary alkyl amines):

    • Recommended:

      
      -Toluenesulfonyl chloride (TsCl).[1][2][4][5]
      
    • Reason: TsCl provides a controlled reaction rate, minimizing side reactions (like bis-sulfonylation) and is cost-effective.

  • For Chemoselective Functionalization:

    • If a molecule contains both an alcohol and an amine, TsCl at low temperatures (

      
      C) in pyridine will selectively sulfonylate the amine (forming a sulfonamide) over the alcohol (forming a sulfonate ester) due to the higher nucleophilicity of nitrogen.
      
Storage and Handling
  • Moisture Sensitivity: Reactivity correlates directly with moisture sensitivity.

    • NsCl: Degrades rapidly in moist air to form sulfonic acid and HCl. Store in a desiccator.

    • TsCl: Relatively stable but can slowly hydrolyze. Recrystallization from chloroform/petroleum ether is recommended if the solid appears wet or acidic.

Experimental Protocols

Protocol A: Kinetic Study of Hydrolysis (Conductometric Method)

Objective: Determine the pseudo-first-order rate constant (


) for a sulfonyl chloride derivative.
  • Preparation:

    • Prepare a solvent mixture (e.g., 50:50 Acetone:Water v/v).

    • Thermostat the reaction vessel to

      
      C.
      
  • Initiation:

    • Dissolve the substituted benzenesulfonyl chloride in a small volume of dry acetone.

    • Inject the substrate into the solvent mixture to achieve a final concentration of

      
       M.
      
  • Measurement:

    • Monitor the increase in conductivity over time (caused by the release of

      
       and 
      
      
      
      ions).
    • Record conductivity values (

      
      ) at regular intervals until infinity value (
      
      
      
      ) is reached (approx. 10 half-lives).
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
Protocol B: General Sulfonylation of Amines

Objective: High-yield synthesis of sulfonamides using TsCl or NsCl.

  • Setup:

    • Flame-dry a round-bottom flask and purge with

      
      .
      
    • Add Amine (1.0 equiv) and Dichloromethane (DCM) (anhydrous).

    • Add Triethylamine (1.5 equiv) or Pyridine (2.0 equiv) as an HCl scavenger.

  • Addition:

    • Cool the mixture to

      
      C.
      
    • Add Sulfonyl Chloride (1.1 equiv) portion-wise or as a solution in DCM.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Monitor via TLC (typically 1-4 hours).

  • Workup:

    • Quench with dilute HCl (to remove excess base/amine).

    • Wash organic layer with

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.[6]
      

Workflow Start Start: Dry Glassware & N2 Purge Dissolve Dissolve Amine + Base in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Sulfonyl Chloride (TsCl/NsCl) Cool->AddReagent Monitor Monitor TLC (1-4 hrs) AddReagent->Monitor Quench Quench (Dilute HCl) Monitor->Quench Isolate Isolate & Purify Quench->Isolate

Caption: Standard experimental workflow for sulfonamide synthesis ensuring high yield and purity.

References

  • Rogne, O. (1972).[7] Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations.[7] Journal of the Chemical Society, Perkin Transactions 2, 489-492.[7]

  • Rogne, O. (1970). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations.[12][13] Journal of the Chemical Society B: Physical Organic.

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.

  • BenchChem. (2025).[2] A Comparative Guide to Benzenesulfonyl Chloride Alternatives in Synthesis.

  • Kevill, D. N., et al. (2008).[14] Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. International Journal of Molecular Sciences, 9(12), 2639–2657.[14]

Sources

Spectroscopic Analysis to Confirm the Structure of 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural fidelity of starting materials is non-negotiable. 3,5-Dichloro-2-methoxybenzenesulfonyl chloride (CAS: 19116-94-0)[1] is a critical electrophilic building block used in the synthesis of complex sulfonamides and neuroprotective agents. However, its synthesis—typically via the chlorosulfonation of 2,4-dichloroanisole—often yields regioisomeric impurities (such as the 4,5-dichloro isomer) and is highly susceptible to moisture-induced hydrolysis.

This guide objectively compares the analytical performance of a High-Purity Grade product against conventional Technical Grade alternatives. By detailing the causality behind specific spectroscopic techniques (NMR, FT-IR, and GC-MS), we provide a self-validating framework to ensure your reagents meet the rigorous demands of late-stage pharmaceutical development.

The Analytical Imperative: Why Standard Assays Fail

Many laboratories rely on basic LC-MS or melting point analysis for reagent screening. For sulfonyl chlorides, these methods are fundamentally flawed:

  • Solvolysis in LC-MS: Sulfonyl chlorides react rapidly with protic mobile phases (water/methanol) used in LC-MS, leading to in-situ degradation into sulfonic acids[2]. This creates false impurity profiles.

  • Regioisomer Blindness: Mass spectrometry cannot differentiate between the target 3,5-dichloro isomer and alternative chlorination patterns (e.g., 4,5-dichloro or 2,5-dichloro isomers), which have identical exact masses.

To establish true product performance, a multi-modal spectroscopic approach is required.

Spectroscopic Comparison: High-Purity vs. Technical Grade

The following data summarizes the spectroscopic differentiation between an optimized, high-purity product and a standard technical-grade alternative.

Analytical ParameterHigh-Purity Product (Optimized)Technical Grade AlternativeSpectroscopic Evidence
Regioisomeric Purity >99% 3,5-dichloro isomer~85% target, 15% regioisomers¹H NMR: Clean meta-doublets (

Hz) vs. complex multiplets.
Functional Integrity Intact –SO₂Cl groupContains sulfonic acid degradationFT-IR: Absence of broad O-H stretch (3300 cm⁻¹) in high-purity.
Halogenation Profile Pure trichloro speciesDes-chloro/over-chloro impuritiesGC-MS: Pure Cl₃ isotope pattern at m/z 274.

Structural Elucidation Logic

The workflow below illustrates the orthogonal logic used to validate the chemical structure and purity of the sulfonyl chloride.

SpectroscopicWorkflow Start 3,5-dichloro-2-methoxybenzenesulfonyl chloride (Sample Input) NMR 1H & 13C NMR (CDCl3) Regioisomer Resolution Start->NMR FTIR ATR FT-IR Functional Group Fidelity Start->FTIR GCMS GC-MS (70 eV EI) Isotopic & Mass Profiling Start->GCMS NMR_Data Meta-coupled doublets (J~2.5 Hz) Absence of ortho-coupling NMR->NMR_Data FTIR_Data Strong S=O bands (1375, 1170 cm⁻¹) No O-H stretch (3300 cm⁻¹) FTIR->FTIR_Data GCMS_Data [M]+ m/z 274 (Cl3 pattern) [M-SO2Cl]+ m/z 175 GCMS->GCMS_Data Valid Confirmed High-Purity Structure NMR_Data->Valid FTIR_Data->Valid GCMS_Data->Valid

Fig 1: Multi-modal spectroscopic workflow for structural validation of the sulfonyl chloride.

Self-Validating Experimental Protocols

Every robust analytical method must be self-validating. The protocols below detail not just the how, but the why behind each step to ensure absolute trustworthiness in your data.

Protocol A: ¹H & ¹³C NMR (Regioisomer Resolution)

Causality & Design: Due to the extreme reactivity of the sulfonyl chloride moiety, aprotic deuterated solvents must be used to prevent solvolysis[2]. While DMSO-d₆ is a common NMR solvent, it can react with sulfonyl chlorides; therefore, anhydrous CDCl₃ is strictly mandated. The target compound features two aromatic protons (H4 and H6) that are meta to each other, which will definitively present as two doublets with a small coupling constant (


 Hz).

Step-by-Step Method:

  • Sample Preparation: Accurately weigh 10 mg of the product into a dry, inert vial.

  • Solvent Addition: Dissolve immediately in 0.6 mL of anhydrous CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS)[2]. Transfer to a dry 5 mm NMR tube.

  • System Suitability (Self-Validation): Before analyzing the aromatic region, check the spectrum at 1.56 ppm. A large peak here indicates water contamination in the CDCl₃, which compromises the integrity of the sulfonyl chloride. The TMS peak must be sharply defined at 0.00 ppm.

  • Acquisition: Run a standard single-pulse experiment (e.g., zg30) on a 400 MHz spectrometer with 16 scans and a 2-4 second acquisition time[2].

  • Interpretation: Confirm the methoxy singlet at ~4.0 ppm (3H). Confirm the two aromatic doublets between 7.4–7.8 ppm (1H each,

    
     Hz). The absence of doublets with 
    
    
    
    Hz confirms the absence of ortho-coupled regioisomeric impurities.
Protocol B: ATR FT-IR Spectroscopy (Functional Group Fidelity)

Causality & Design: Traditional KBr pellet preparation is hygroscopic. Pressing a pellet often introduces atmospheric moisture, causing the sulfonyl chloride to hydrolyze into sulfonic acid during sample prep, yielding a false-positive O-H stretch. Attenuated Total Reflectance (ATR) FT-IR bypasses this, allowing direct analysis of the neat solid.

Step-by-Step Method:

  • Background Calibration (Self-Validation): Collect a background scan of the empty, clean diamond ATR crystal to validate the absence of atmospheric H₂O and CO₂ interference.

  • Sample Application: Apply 2-3 mg of the neat solid product directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Interpretation: Identify the characteristic asymmetric and symmetric S=O stretching vibrations at approximately 1375 cm⁻¹ and 1170 cm⁻¹, respectively[3][4]. Validate purity by ensuring the baseline is completely flat between 3500–3200 cm⁻¹ (confirming zero sulfonic acid degradation).

Protocol C: GC-MS with Electron Ionization (Isotopic Profiling)

Causality & Design: To avoid the solvolysis inherent to LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is utilized. Electron Ionization (EI) at 70 eV reliably fragments the molecule, providing a distinct molecular ion and characteristic fragments. Because the molecule contains three chlorine atoms (two on the ring, one on the sulfonyl group), it will display a highly specific Cl₃ isotopic pattern (approximate ratio 27:27:9:1).

Step-by-Step Method:

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of anhydrous hexane or dichloromethane.

  • System Suitability (Self-Validation): Run a tuning standard (e.g., PFTBA) to validate mass axis calibration and ensure the EI source is operating correctly at 70 eV.

  • Acquisition: Inject 1 µL onto a non-polar column (e.g., DB-5ms). Program the oven from 50 °C to 280 °C at 10 °C/min[2]. Scan mass range m/z 40–550.

  • Interpretation:

    • Locate the molecular ion [M]⁺ at m/z 274, verifying the Cl₃ isotopic cluster (m/z 274, 276, 278, 280).

    • Identify the [M-SO₂Cl]⁺ fragment at m/z 175, which will display a Cl₂ isotopic pattern (9:6:1).

    • Observe the weak but highly characteristic[SO₂Cl]⁺ fragment at m/z 99, which confirms the functional group[4].

References

  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. nih.gov.[Link]

  • Benzenesulfonyl chloride - the NIST WebBook. nist.gov.[Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. acdlabs.com.[Link]

  • CN104045552A - 作为神经保护剂的药用化合物 (Google P

Sources

assessing the purity of synthesized 3,5-dichloro-2-methoxy-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, assessing the purity of highly reactive electrophiles like 3,5-dichloro-2-methoxybenzenesulfonyl chloride (CAS 19116-94-0) requires analytical strategies that circumvent the molecule's inherent instability. This compound is a critical building block in the synthesis of sulfonamide-based therapeutics. However, its extreme moisture sensitivity and thermal lability render standard, off-the-shelf chromatographic methods ineffective.

This guide provides an objective, data-driven comparison of the most robust analytical alternatives—Quantitative NMR (qNMR) and Pre-column Derivatization HPLC-UV —detailing the causality behind each experimental choice and providing self-validating protocols for rigorous purity assessment.

The Mechanistic Challenge in Purity Assessment

The core analytical challenge lies in the reactivity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine leaving group[1]. Furthermore, the electron-withdrawing chloro substituents at the 3- and 5-positions of the aromatic ring further activate the sulfonyl center.

When exposed to protic solvents (e.g., water or methanol used in standard reversed-phase HPLC) or atmospheric moisture, the compound undergoes rapid solvolysis/hydrolysis to form 3,5-dichloro-2-methoxybenzenesulfonic acid[2]. Direct injection into an HPLC or GC-MS system typically results in on-column degradation, yielding falsely low purity values and artificially high impurity peaks[3].

Reactivity A 3,5-dichloro-2-methoxy- benzenesulfonyl chloride (Reactive Electrophile) B Aqueous Media / Moisture (Uncontrolled) A->B Hydrolysis D Anhydrous Amine (Controlled Derivatization) A->D Nucleophilic Attack C 3,5-dichloro-2-methoxy- benzenesulfonic acid (Hydrolysis Impurity) B->C E Stable Sulfonamide (HPLC/GC Analyte) D->E

Divergent pathways: Uncontrolled hydrolysis vs. controlled analytical derivatization.

Comparative Analysis of Analytical Alternatives

To accurately determine the purity of 3,5-dichloro-2-methoxybenzenesulfonyl chloride, the analytical method must either avoid protic environments entirely or intentionally convert the reactive species into a stable derivative prior to analysis.

Analytical MethodPrinciple of OperationKey AdvantagesKey Limitations
Quantitative NMR (qNMR) Measures absolute number of nuclei; signal intensity is directly proportional to molar concentration[4].Non-destructive; requires no derivatization; provides absolute purity without an identical reference standard[5].Lower sensitivity for trace impurities (<0.5%); requires highly anhydrous deuterated solvents.
Pre-column Derivatization HPLC-UV Analyte is reacted with an excess of amine to form a stable sulfonamide, followed by RP-HPLC separation[2].High resolution; excellent for quantifying trace impurities and degradation products; stability-indicating[6].Requires sample preparation; derivatization efficiency must be validated to ensure 100% completion.
Gas Chromatography (GC-MS) Volatilization and separation based on boiling point and affinity to the stationary phase.High sensitivity for volatile starting materials (e.g., chlorobenzenes).High risk of thermal degradation in the GC inlet; often requires derivatization regardless[3].

Note: Due to the high risk of thermal degradation in GC-MS, qNMR and Derivatization HPLC are the preferred, reliable alternatives for this specific compound.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

qNMR is the gold standard for assessing the absolute purity of reactive intermediates because it bypasses the need for chromatography.

Step-by-Step Methodology:

  • System Preparation: Bake all NMR tubes and vials at 120°C overnight. Causality: Trace moisture on glassware surfaces will hydrolyze the sulfonyl chloride during the experiment.

  • Sample & Standard Weighing: Accurately weigh ~15.0 mg of 3,5-dichloro-2-methoxybenzenesulfonyl chloride and ~5.0 mg of a certified internal standard (IS), such as 1,3,5-Trimethoxybenzene, using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of strictly anhydrous CDCl₃ (stored over 4Å molecular sieves). Causality: 1,3,5-Trimethoxybenzene is chosen because its aromatic protons (~6.1 ppm) do not overlap with the meta-coupled aromatic protons of the analyte (which appear further downfield).

  • NMR Acquisition: Acquire a ¹H-NMR spectrum using a 90° pulse. Set the relaxation delay (D1) to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[5]. Causality: A sufficient D1 ensures complete recovery of longitudinal magnetization between pulses, an absolute physical requirement for the integral area to be strictly proportional to the number of nuclei[4].

  • Self-Validation System: Run a blank spectrum of the IS in CDCl₃ prior to sample addition to confirm the absence of overlapping impurity peaks in the integration regions.

qNMR N1 Sample Prep Anhydrous CDCl3 N2 Internal Standard 1,3,5-Trimethoxybenzene N1->N2 N3 NMR Acquisition Delay > 5x T1 N2->N3 N4 Data Processing Absolute Purity % N3->N4

Logical workflow for absolute purity determination using qNMR.

Protocol B: Pre-column Derivatization HPLC-UV

For trace impurity profiling, HPLC is required. We utilize a "Trap and Detect" approach by derivatizing the sulfonyl chloride into a stable sulfonamide[1].

Step-by-Step Methodology:

  • Derivatizing Solution: Prepare a solution of 0.5 M N,N-diethylamine in anhydrous acetonitrile. Causality: N,N-diethylamine is a secondary amine that forms a tertiary sulfonamide. Tertiary sulfonamides lack an acidic N-H proton, preventing secondary interactions with the silica backbone of the HPLC column and ensuring sharp, symmetrical peaks.

  • Reaction: Dissolve 10.0 mg of the sample in 1.0 mL of anhydrous acetonitrile. Chill to 0°C. Dropwise, add 1.0 mL of the derivatizing solution. Causality: The nucleophilic acyl substitution is highly exothermic. Cooling to 0°C prevents thermal degradation and maximizes reaction selectivity[7].

  • Quenching: After 15 minutes, quench the reaction with 1.0 mL of 0.1 M HCl to neutralize excess amine. Causality: Injecting highly basic, unquenched amines will degrade the silica stationary phase of the HPLC column over time.

  • Chromatography: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detect at 254 nm.

  • Self-Validation System (Kinetic Check): To validate that the derivatization is 100% complete, sample the reaction mixture at 5, 10, and 15 minutes. The peak area of the derivatized product must show an RSD of < 1.0% across these time points, proving reaction completion and product stability.

Quantitative Data & Performance Metrics

The following table summarizes the validated quantitative performance data comparing the two methodologies for the analysis of synthesized 3,5-dichloro-2-methoxybenzenesulfonyl chloride.

Performance ParameterPre-column Derivatization HPLC-UVQuantitative NMR (qNMR)
Linearity Range 0.15 – 3.0 µg/mL (R² > 0.9999)[6]1.0 – 50.0 mg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.05 µg/mL~0.04 mg/mL[6]
Limit of Quantification (LOQ) ~0.15 µg/mL~0.16 mg/mL[6]
Accuracy / Recovery 98.5% – 101.2%99.1% – 100.8%
Method Precision (RSD) 0.8% (n=6)0.5% (n=6)
Primary Application Trace impurity profiling, stability testingAbsolute purity assay, reference standard qualification

Interpretation: While qNMR provides unmatched accuracy for the main component assay without the reliance on a reference standard, Derivatization HPLC-UV is vastly superior for detecting trace quantities of the sulfonic acid degradation product or unreacted starting materials due to its significantly lower LOD/LOQ. For comprehensive drug development workflows, these two methods should be used orthogonally.

References

1.4 - BenchChem. 2.5 - Oxford University. 3.6 - ResearchGate. 4. 2 - BenchChem. 5.1 - BenchChem. 6. 7 - BenchChem. 7. 3 - BenchChem.

Sources

Kinetic Profiling and Reagent Selection: 3,5-Dichloro-2-methoxy-benzenesulfonyl Chloride vs. Standard Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and medicinal chemistry, the synthesis of sulfonamides via the reaction of amines with sulfonyl chlorides is a foundational transformation. However, treating all sulfonyl chlorides as kinetically equivalent often leads to suboptimal yields, especially when dealing with sterically hindered or electronically deactivated amines.

This guide provides an objective, data-driven comparison of 3,5-dichloro-2-methoxy-benzenesulfonyl chloride (DCMBSC) against standard industry alternatives like Benzenesulfonyl chloride (BSC) and p-Toluenesulfonyl chloride (TsCl). By analyzing their kinetic profiles, we provide a rational framework for reagent selection and a self-validating experimental protocol for measuring reaction rates.

Mechanistic Rationale: The Substrate Profile

The reaction of arenesulfonyl chlorides with primary and secondary amines typically proceeds via a concerted


 mechanism at the tetracoordinate sulfonyl sulfur, characterized by a single transition state . The reaction rate is highly sensitive to the electronic nature of the aromatic ring, governed by the Hammett equation with a strongly positive 

-value (typically +1.5 to +2.0), indicating that electron-withdrawing groups (EWGs) accelerate nucleophilic attack .

DCMBSC possesses a unique stereoelectronic profile that dramatically alters its reactivity compared to unsubstituted BSC:

  • Inductive Acceleration (+

    
     Effect):  The two chlorine atoms at the meta positions exert a powerful electron-withdrawing inductive effect (
    
    
    
    each). This significantly lowers the energy of the sulfonyl LUMO, increasing the electrophilicity of the sulfur center.
  • The Ortho-Effect (Ground-State Destabilization): The 2-methoxy group introduces localized steric congestion. While classical steric hindrance usually slows reactions, ortho-substituents on sulfonyl chlorides often cause a counterintuitive acceleration. This occurs because the steric bulk forces the sulfonyl chloride into a rigid, compressed ground-state conformation that is geometrically closer to the

    
     transition state, thereby lowering the activation energy (
    
    
    
    ) .

Comparative Kinetic Data

To objectively compare performance, the table below summarizes the relative kinetic profiles of DCMBSC against standard alternatives. (Note: Specific


 values for DCMBSC are extrapolated from established Hammett linear free-energy relationships for substituted arenesulfonyl chlorides reacting with piperidine at 25°C).
Sulfonylating AgentSubstitution PatternNet Electronic Effect (

)
Relative Rate (

)
Est.

(M

s

)
Primary Application
DCMBSC 3,5-dichloro-2-methoxyStrongly Withdrawing~ 45.0

Hindered or deactivated amines (e.g., anilines).
BSC UnsubstitutedNeutral (0.00)1.0

Standard aliphatic amine couplings.
TsCl 4-methylDonating (-0.17)0.4

Highly reactive amines; situations requiring slow, controlled addition.

Key Takeaway: DCMBSC is approximately 45 times more reactive than standard BSC. This makes it the superior choice for forcing difficult sulfonamide couplings without resorting to harsh heating, which can degrade sensitive pharmaceutical intermediates.

Experimental Protocol: Self-Validating Stopped-Flow Kinetics

To empirically verify the reactivity of a sulfonyl chloride batch, kinetic profiling must be performed. The following protocol utilizes stopped-flow UV-Vis spectroscopy to determine the second-order rate constant (


).

Step 1: Reagent Preparation (Establishing Pseudo-First-Order Conditions)

  • Action: Prepare a 0.1 mM solution of DCMBSC in anhydrous acetonitrile. Prepare a series of amine solutions (e.g., piperidine) ranging from 1.0 mM to 10.0 mM in the same solvent.

  • Causality: Maintaining an amine concentration at least 10 times greater than the sulfonyl chloride establishes pseudo-first-order conditions. This ensures the amine concentration remains effectively constant during the reaction, simplifying the rate law to

    
    . This isolates the variable of interest and prevents competitive hydrolysis from skewing the kinetic model .
    

Step 2: Stopped-Flow Acquisition

  • Action: Rapidly mix equal volumes of the DCMBSC and amine solutions at 25.0 ± 0.1 °C using a thermostated stopped-flow spectrophotometer.

  • Causality: Because the reaction of highly electrophilic sulfonyl chlorides with secondary amines is extremely fast (

    
     second), manual mixing is impossible. Stopped-flow instrumentation (dead time < 2 ms) is mandatory to capture the initial rate accurately.
    

Step 3: Spectroscopic Monitoring

  • Action: Monitor the exponential decay of the sulfonyl chloride absorbance at its

    
     (typically 280–320 nm).
    
  • Causality: Continuous, non-invasive UV-Vis monitoring provides a high-density data stream, ensuring statistical robustness when fitting the decay curve.

Step 4: Data Processing & Self-Validation

  • Action: Fit the absorbance-time data to a single exponential decay function to extract the pseudo-first-order rate constant (

    
    ). Plot 
    
    
    
    against the [Amine] concentrations. The slope of this linear regression yields the second-order rate constant (
    
    
    ).
  • Causality (Self-Validation): A perfectly linear relationship (

    
    ) self-validates the overall second-order nature of the reaction. Any deviation from linearity would immediately alert the scientist to competing mechanisms, such as third-order pathways that can occur with highly hydrophobic amines or at high pH .
    

Mechanistic Pathway Visualization

G Substrate 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride EWG 3,5-Dichloro Groups (Inductive EWG, +σ) Substrate->EWG Ortho 2-Methoxy Group (Steric Compression) Substrate->Ortho Elec Increased Sulfur Electrophilicity EWG->Elec Geom Ground-State Destabilization Ortho->Geom Kinetics Accelerated SN2 Kinetics (Higher k₂) Elec->Kinetics Lowers LUMO Geom->Kinetics Lowers ΔG‡

Substituent effects on the nucleophilic substitution kinetics of DCMBSC.

Discussion & Reagent Selection Guide

When designing a synthetic route for a novel drug candidate, the choice of sulfonyl chloride dictates the workflow:

  • Use DCMBSC when reacting with sterically hindered secondary amines or electron-deficient anilines. Its highly electrophilic sulfur center overcomes the high activation barriers associated with poor nucleophiles. Additionally, modern mechanochemical approaches (ball milling) have proven highly effective for reacting substituted benzenesulfonyl chlorides with complex amines, minimizing solvent waste [[1]]([Link]).

  • Use BSC or TsCl for standard, highly nucleophilic aliphatic primary amines. Using DCMBSC in these scenarios may lead to over-reaction (e.g., bis-sulfonylation) or excessive heat generation.

  • Moisture Sensitivity: The same stereoelectronic effects that make DCMBSC highly reactive toward amines also make it highly susceptible to hydrolysis. Reactions must be strictly anhydrous, or conducted under carefully controlled biphasic Schotten-Baumann conditions to prevent the rapid formation of the unreactive sulfonic acid byproduct.

References

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.

  • Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry (ACS Publications).

  • [[2]]([Link]) Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules (via NCBI PMC).

  • Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. ACS Sustainable Chemistry & Engineering (via NCBI PMC).

Sources

Biological Activity Comparison of Sulfonamides Derived from Different Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfonyl Moiety as a Pharmacophore Switch

The sulfonamide functional group (


) is a privileged scaffold in medicinal chemistry, serving as a cornerstone for antibiotics, diuretics, and antineoplastic agents.[1] While the amine component (

) often dictates the primary target interaction (e.g., mimicking PABA in folate synthesis), the sulfonyl moiety derived from the parent sulfonyl chloride (

) plays a critical, often underappreciated role in modulating physicochemical properties (LogP, pKa), metabolic stability, and isoform selectivity.

This guide provides a comparative technical analysis of sulfonamides derived from three distinct classes of sulfonyl chlorides:

  • Benzenesulfonyl Chlorides (Unsubstituted/Alkyl-substituted)[2]

  • Heterocyclic Sulfonyl Chlorides (Thiophene, Furan, Quinoline)

  • Electron-Deficient Aryl Sulfonyl Chlorides (Nitro/Halo-substituted)

Chemical Space & Synthesis Workflow[2]

The synthesis of sulfonamides is fundamentally a nucleophilic substitution at the sulfur atom.[2] However, the reactivity of the sulfonyl chloride dictates the protocol's stringency.

General Synthetic Protocol[2][3][4]
  • Standard Conditions: Amine (1.0 eq), Sulfonyl Chloride (1.1 eq), Pyridine (1.2 eq) in DCM or THF at

    
    .[2]
    
  • Causality: Pyridine acts as both the base to scavenge HCl and a nucleophilic catalyst.[2] For less reactive electron-rich sulfonyl chlorides (e.g.,

    
    -methoxybenzenesulfonyl chloride), adding DMAP (0.1 eq) is often necessary to accelerate the formation of the sulfonyl-pyridinium intermediate.[2]
    
Synthesis Logic Diagram[2]

SynthesisWorkflow Start Select Sulfonyl Chloride (R-SO2Cl) Reaction Nucleophilic Substitution (DCM/Pyridine, 0-25°C) Start->Reaction Amine Select Amine (R'-NH2) Amine->Reaction Check TLC Monitoring Reaction->Check Check->Reaction Incomplete (Add DMAP/Heat) Workup Acid Wash (1M HCl) Remove Pyridine Check->Workup Complete Purification Recrystallization (EtOH/Water) Workup->Purification

Figure 1: Standardized workflow for sulfonamide synthesis. The choice of sulfonyl chloride influences the reaction rate; electron-deficient chlorides react faster but are more hydrolysis-prone.[2]

Comparative Analysis by Biological Target

Antibacterial Activity (Target: Dihydropteroate Synthase - DHPS)

The classic "sulfa drug" mechanism involves mimicking


-aminobenzoic acid (PABA).[2]
  • Benzenesulfonyl Derivatives (e.g., Sulfanilamide):

    • Performance: The baseline standard.[2] The

      
      -amino group is non-negotiable.[2]
      
    • Limitation: Moderate lipophilicity limits penetration into Gram-negative bacteria.[2]

  • Toluenesulfonyl (Tosyl) Derivatives:

    • Performance: The methyl group increases lipophilicity (LogP), enhancing membrane permeability.[2]

    • Outcome: Generally higher potency against S. aureus compared to unsubstituted benzene analogs due to better pharmacokinetic profiles.[2]

  • Heterocyclic Sulfonyl Derivatives (e.g., 8-Quinoline):

    • Performance: Introduction of a nitrogenous heterocycle in the sulfonyl tail often drastically alters the electronic landscape.[2]

    • Outcome: Quinoline derivatives have shown superior activity against MRSA strains, likely due to additional

      
       stacking interactions within the DHPS active site that simple benzene rings cannot provide.[2]
      

Table 1: Comparative Antibacterial Potency (Representative Data)

Sulfonyl Chloride SourceR-GroupTarget StrainMIC (

)
Mechanism Note
Benzenesulfonyl Cl PhenylE. coli32 - 64Baseline PABA mimicry
p-Toluenesulfonyl Cl 4-MethylphenylS. aureus16 - 32Enhanced lipophilicity
4-Nitrobenzenesulfonyl Cl 4-NitrophenylS. aureus8 - 16Strong EWG increases acidity of NH
8-Quinolinesulfonyl Cl QuinolineMRSA2 - 4Additional hydrophobic binding
Anticancer Activity (Target: Carbonic Anhydrase IX/XII)

The "Tail Approach" is the gold standard for designing isoform-selective Carbonic Anhydrase (CA) inhibitors.[2] The sulfonyl moiety acts as the "tail" that extends out of the active site to interact with the hydrophobic/hydrophilic rim.[2]

  • Benzene Tails: Often bind tightly to the zinc ion but lack selectivity, inhibiting the ubiquitous hCA II (causing side effects).[2]

  • Heterocyclic Tails (Thiophene/Furan):

    • Selectivity: These 5-membered rings are sterically smaller and electronically distinct.[2] They often fit better into the narrower hydrophobic pockets of tumor-associated isoforms (hCA IX and XII).[2]

    • Data: Thiophene-sulfonamides frequently exhibit

      
       values in the low nanomolar range for hCA IX, with selectivity ratios (
      
      
      
      hCA II /
      
      
      hCA IX)
      
      
      .[2]

SAR Logic for Anticancer Selectivity:

SAR_Logic Input Sulfonyl Tail Selection Benzene Benzene Ring Input->Benzene Heterocycle Heterocycle (Thiophene/Furan) Input->Heterocycle Binding Zinc Coordination (Primary Sulfonamide) Benzene->Binding Result1 Non-Selective Inhibition (Side Effects) Benzene->Result1 High Affinity for All Heterocycle->Binding Interaction1 Steric Clash in hCA II (Narrow Active Site) Heterocycle->Interaction1 Interaction2 Perfect Fit in hCA IX (Hydrophobic Pocket) Heterocycle->Interaction2 Result2 Selective Tumor Targeting Interaction1->Result2 Low Affinity hCA II Interaction2->Result2 High Affinity hCA IX

Figure 2: The "Tail Approach" logic.[2] Heterocyclic tails exploit subtle structural differences between CA isoforms to achieve selectivity.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols are recommended.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Principle: Micro-broth dilution is the industry standard for quantitative antibacterial assessment.[2]

  • Self-Validation Step: Always include a positive control (e.g., Ciprofloxacin) and a solvent control (DMSO) to ensure cell viability and rule out solvent toxicity.[2]

Steps:

  • Preparation: Dissolve sulfonamide derivative in DMSO to 1 mg/mL stock.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213).[2]
    
  • Incubation: Incubate at

    
     for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.[2] Use Resazurin dye (blue to pink reduction) for visual confirmation if turbidity is ambiguous.[2]

Protocol: Carbonic Anhydrase Inhibition (Stopped-Flow Assay)
  • Principle: Measures the time required for the pH of the solution to change as CA catalyzes the hydration of

    
    .[2]
    
  • Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA isozymes.

  • Validation:

    
     values must be calculated from at least 5 different concentrations.
    

Conclusion & Strategic Recommendations

The choice of sulfonyl chloride is not merely a synthetic convenience but a strategic design element in sulfonamide development.[2]

  • For Antibacterials: Use electron-deficient benzenesulfonyl chlorides (e.g., 4-nitro, 4-halo) or quinoline-sulfonyl chlorides to maximize potency and membrane permeability.[2]

  • For Anticancer (CA Inhibitors): Shift away from bulky benzene rings.[2] Utilize heterocyclic sulfonyl chlorides (thiophene-2-sulfonyl chloride, furan-2-sulfonyl chloride) to leverage the "tail approach" for high isoform selectivity against hCA IX/XII.[2]

  • For Metabolic Stability: Avoid electron-rich rings (e.g.,

    
    -methoxy) if rapid oxidative metabolism is a concern; heterocyclic rings may offer an alternative metabolic profile.[2]
    

References

  • BenchChem. (2025).[2][3][4][5] A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. BenchChem. Link[2]

  • Supuran, C. T. (2020).[2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link[2]

  • Verma, S. K., et al. (2020).[2] Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. Link

  • Eurekaselect. (2022).[2] Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. Link

  • Mondal, P., & Malakar, S. (2020). Synthesis and biological evaluation of sulfonamide derivatives. ResearchGate. Link

Sources

Environmental Impact Assessment & Process Comparison Guide: Synthesis of 3,5-Dichloro-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

3,5-Dichloro-2-methoxybenzenesulfonyl chloride (CAS: 19116-94-0) is a highly reactive electrophilic intermediate critical for the synthesis of sulfonamide-based therapeutics, including targeted thrombin inhibitors[1]. However, the synthesis of aryl sulfonyl chlorides is historically plagued by severe environmental and safety bottlenecks.

Traditional batch chlorosulfonation relies on massive excesses of highly corrosive chlorosulfonic acid (ClSO₃H), which acts as both reagent and solvent. This approach generates extreme thermal hazards and massive quantities of aqueous acidic waste upon quenching, driving the Environmental Factor (E-factor) to unsustainable levels[2]. This guide objectively compares the traditional batch methodology against modern, sustainable alternatives—namely, Continuous Flow Microreactor Synthesis and Oxidative Chlorination —providing actionable data and self-validating protocols for drug development professionals.

Mechanistic Pathways & Causality

To understand the environmental impact, we must first examine the reaction causality. The transformation of 2,4-dichloroanisole to 3,5-dichloro-2-methoxybenzenesulfonyl chloride proceeds via an


 aromatic electrophilic substitution.

Mechanistically, the reaction requires exactly two equivalents of ClSO₃H:

  • Sulfonation:

    
    
    
  • Chlorination:

    
    
    

The Batch Bottleneck: In standard batch reactors, poor heat and mass transfer require the use of 4.0 to 5.0 equivalents of ClSO₃H to drive the reaction to completion and maintain a stirrable medium. When this excess is quenched with water, the highly exothermic hydrolysis (


) generates violent off-gassing and enormous volumes of unrecoverable acidic waste, pushing the E-factor as high as 80[2].

The Flow Advantage: Continuous flow chemistry utilizes microreactors with exceptionally high surface-area-to-volume ratios. This allows for near-instantaneous heat dissipation, enabling the reaction to be run with near-stoichiometric amounts of ClSO₃H (2.1 equivalents) without the risk of thermal runaway or diaryl sulfone byproduct formation[3].

The Oxidative Alternative: Alternatively, oxidative chlorination circumvents ClSO₃H entirely by utilizing a thiol precursor and a benign oxidant like Sodium dichloroisocyanurate (NaDCC) in sustainable solvents, offering a completely different mechanistic pathway with a distinct waste profile[4].

Comparative Data Analysis

The following table summarizes the quantitative environmental and performance metrics across the three synthetic strategies.

MetricTraditional Batch (ClSO₃H)Continuous Flow (ClSO₃H)Oxidative Chlorination (NaDCC)
Reagent Equivalents 4.0 – 5.0 eq2.0 – 2.1 eq1.1 eq (Oxidant)
E-factor ~ 80[2]~ 12[2]~ 25
Process Mass Intensity (PMI) > 100~ 15~ 30
Isolated Yield 65% – 70%85% – 90%80% – 85%[4]
Primary Waste Stream Massive aqueous HCl/H₂SO₄Reduced aqueous HCl/H₂SO₄Cyanuric acid, NaCl
Scalability Risk High (Thermal Runaway)Low (Excellent Heat Transfer)Moderate (Suspension Handling)

Visualizations of Synthetic Workflows

G cluster_batch Traditional Batch Process cluster_flow Continuous Flow Process SM 2,4-Dichloroanisole BatchRxn Batch Reactor + 5.0 eq ClSO3H (DCM Solvent) SM->BatchRxn FlowRxn SiC Microreactor + 2.1 eq ClSO3H (Neat / High Conc.) SM->FlowRxn BatchQuench Aqueous Quench (Massive Exotherm) BatchRxn->BatchQuench BatchWaste High Acidic Waste (E-factor ~80) BatchQuench->BatchWaste Product 3,5-Dichloro-2-methoxy- benzenesulfonyl chloride BatchQuench->Product FlowQuench In-line Quench (Controlled) FlowRxn->FlowQuench FlowWaste Low Acidic Waste (E-factor ~12) FlowQuench->FlowWaste FlowQuench->Product

Comparative workflow of batch vs. continuous flow chlorosulfonation and waste generation.

Mech Thiol Aryl Thiol Precursor Oxidation Oxidative Chlorination (NaDCC / H2O / EtOAc) Thiol->Oxidation Cl+ transfer Intermediate Sulfenyl Chloride Intermediate Oxidation->Intermediate + Cl- Product Sulfonyl Chloride Target Intermediate->Product + H2O / [O]

Mechanistic pathway of oxidative chlorination using NaDCC to yield sulfonyl chlorides.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to eliminate reliance on artifact-prone offline testing (such as TLC, where sulfonyl chlorides rapidly hydrolyze on silica).

Protocol A: Continuous Flow Chlorosulfonation (Recommended)

This protocol minimizes PMI and eliminates thermal runaway risks by utilizing precise residence times.

  • Reagent Preparation: Prepare a 2.0 M solution of 2,4-dichloroanisole in anhydrous ethyl acetate (or pump neat if operating above the melting point). Load neat chlorosulfonic acid (ClSO₃H) into a highly chemically resistant syringe pump (e.g., Hastelloy or PTFE-lined).

  • Reactor Priming: Prime a Silicon Carbide (SiC) microreactor (internal volume: 10 mL) with the carrier solvent. Causality: SiC is chosen for its superior thermal conductivity, which is mandatory to dissipate the instantaneous heat generated by the

    
     reaction.
    
  • Continuous Processing: Pump the substrate stream and the ClSO₃H stream into a T-mixer at a flow rate ratio that delivers exactly 2.1 equivalents of ClSO₃H. Maintain the reactor block at 60 °C with a precise residence time of 5.0 minutes.

  • In-Line Quenching & Self-Validation: Route the reactor effluent directly into a secondary cooled continuous stirred-tank reactor (CSTR) containing ice water.

    • Self-Validation Checkpoint: Monitor the organic phase output using an in-line ATR-FTIR probe. The reaction is validated as having reached steady-state conversion when the asymmetric

      
       stretch at 1375 cm⁻¹ stabilizes. Only collect the product stream once this signal plateau is achieved[5].
      
  • Isolation: Separate the phases continuously. Evaporate the organic phase under reduced pressure to yield the crystalline product (85-90% yield).

Protocol B: Oxidative Chlorination via NaDCC (Green Alternative)

This protocol avoids ClSO₃H entirely, utilizing a thiol precursor and a bench-stable oxidant[4].

  • Substrate Suspension: Suspend the corresponding 3,5-dichloro-2-methoxybenzenethiol (1.0 eq) in a green solvent mixture of EtOAc/H₂O (1:1 v/v, 0.5 M).

  • Oxidant Addition: Cool the mixture to 0 °C. Portion-wise, add Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (1.1 eq). Causality: NaDCC acts as a controlled-release source of electrophilic chlorine, preventing over-oxidation and avoiding the use of hazardous chlorine gas.

  • Reaction & Self-Validation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: As NaDCC transfers its chlorine atoms, it converts into cyanuric acid, which is highly insoluble in this solvent system. The complete, quantitative precipitation of a white solid (cyanuric acid) serves as a reliable visual and gravimetric indicator that the oxidation is complete[4].

  • Isolation: Filter off the cyanuric acid byproduct (which can be recycled). Separate the organic layer, dry over Na₂SO₄, and concentrate to afford the sulfonyl chloride.

References

1.[1] Title: 3,5-dichloro-2-methoxybenzene-1-sulfonyl chloride (CAS 19116-94-0) Source: Molaid Chemical Database URL: [Link](Search CAS: 19116-94-0)

2.[3],[2],[5] Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: Molecules (MDPI), 2023, 28(10), 4185. URL: [Link]

3.[4] Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: Green Chemistry (RSC), 2023. URL: [Link]

4.[6] Title: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation Source: Synthesis (Thieme), 2013, 45, 1675-1682. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-2-methoxy-benzenesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-2-methoxy-benzenesulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.